(2,4-Bis(decyloxy)phenyl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,4-didecoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)27(23-26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23,28H,3-18,21-22,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHCIJMUMQEQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (2,4-Bis(decyloxy)phenyl)methanol
This technical guide provides a comprehensive overview of the known physical and chemical properties of (2,4-Bis(decyloxy)phenyl)methanol. It is intended for researchers, scientists, and professionals in drug development and materials science who may use this compound as a synthetic intermediate or building block. This document compiles available data on its physical characteristics, outlines common experimental protocols for its synthesis and purification, and discusses its potential applications.
Core Physical and Chemical Properties
This compound is an aromatic alcohol characterized by a central phenyl ring substituted with two decyloxy groups and a methanol group. The long alkyl chains significantly influence its physical properties, particularly its solubility.
Data Summary
The quantitative physical properties of this compound are summarized in the table below. It should be noted that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 2725764-22-5 | [1] |
| Molecular Formula | C₂₇H₄₈O₃ | [1] |
| Molecular Weight | 420.67 g/mol | [1] |
| Boiling Point | 529.5 ± 35.0 °C (Predicted) | [1][2] |
| Density | 0.938 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
Solubility Profile
The presence of two long decyloxy chains imparts significant lipophilicity to the molecule. Consequently, this compound is expected to have high solubility in non-polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.[1][3] Its solubility in polar solvents like water or methanol is predicted to be very low.[3] This dual characteristic makes it suitable for applications requiring solubility in organic media, such as in coatings and functional fluids.[1]
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not widely published. However, a general synthetic route can be inferred from standard organic chemistry reactions and protocols for analogous compounds like (2,4-Bis(dodecyloxy)phenyl)methanol.[4]
General Synthesis Workflow
The synthesis is typically a two-step process involving the etherification of a dihydroxybenzene derivative followed by the reduction of a functional group to the primary alcohol.
Caption: General synthetic workflow for this compound.
Methodology
-
Step 1: Etherification: The synthesis begins with the Williamson ether synthesis. 2,4-Dihydroxybenzaldehyde is treated with two equivalents of a decyl halide, such as 1-bromodecane, in the presence of a mild base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone. The reaction mixture is typically heated to drive the reaction to completion, resulting in the formation of the intermediate, 2,4-Bis(decyloxy)benzaldehyde.
-
Step 2: Reduction: The aldehyde group of the intermediate is then reduced to a primary alcohol.[4] This is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol. The reaction is typically stirred at room temperature until the starting material is consumed.
-
Purification: After the reaction is complete, the crude product is worked up, often involving an aqueous wash to remove inorganic salts. The final product, this compound, is then purified. A common method for purification is silica gel column chromatography, using a non-polar eluent such as dichloromethane or a mixture of hexanes and ethyl acetate.[5]
Analytical Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques. While specific spectral data for this exact compound is not publicly available, characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the presence of the aromatic protons, the benzylic alcohol proton, and the characteristic signals of the two long decyloxy chains.
-
Mass Spectrometry (MS): Techniques like LC-MS would be used to confirm the molecular weight of the compound.[6][7]
-
Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic broad absorption peak for the hydroxyl (-OH) group around 3300-3400 cm⁻¹, as well as C-O stretching for the ether linkages.[8]
Applications and Further Research
This compound serves as a valuable building block in organic synthesis.[1] Its long alkoxy chains make it a precursor for materials with specific solubility and self-assembly properties. Key areas of application include:
-
Liquid Crystals and Surfactants: It is used as a starting material in the synthesis of liquid crystalline materials and specialty surfactants.[1]
-
Functional Polymers: The aromatic ring and the reactive hydroxyl group allow for its incorporation into light-responsive polymers and other functional materials.[1]
-
Biological Research: While this specific molecule is not highlighted for biological activity, similar long-chain substituted phenols are studied for their interactions with lipid membranes and potential antimicrobial or anti-inflammatory properties.[4] The lipophilic nature imparted by the decyloxy chains can enhance interaction with biological membranes.[4]
References
- 1. This compound [myskinrecipes.com]
- 2. Benzenemethanol, 2,4-bis(decyloxy)- CAS#: 2725764-22-5 [m.chemicalbook.com]
- 3. (2,4-Bis(docosyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 4. (2,4-Bis(dodecyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 2725764-22-5|this compound| Ambeed [ambeed.com]
- 7. 2725764-22-5|this compound|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to (2,4-Bis(decyloxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Bis(decyloxy)phenyl)methanol is a long-chain aromatic alcohol characterized by a phenyl ring substituted with two decyloxy groups at the 2 and 4 positions and a methanol group. This unique structure, featuring both hydrophobic alkyl chains and a hydrophilic alcohol moiety, imparts distinct physicochemical properties that make it a molecule of interest in various scientific and industrial fields. Its applications are being explored in materials science, particularly in the development of liquid crystals and specialized polymers, as well as in the life sciences for its potential as a building block in the synthesis of more complex organic molecules with biological activity.[1] The long alkyl chains enhance its solubility in organic solvents, a valuable characteristic for its use in coatings and functional fluids.[2]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound and its long-chain analogues, with a focus on providing detailed experimental protocols and summarizing key data for researchers in drug development and related fields.
Chemical Structure and Properties
The chemical structure of this compound is defined by a central benzene ring with three substituents. Two decyloxy chains (-O(CH₂)₉CH₃) are attached at positions 2 and 4, and a hydroxymethyl group (-CH₂OH) is at position 1. This arrangement results in an amphipathic molecule with a significant nonpolar character due to the long alkyl chains.
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles as phosphodiesterase 4 inhibitors with anti-neuroinflammation potential based on three-dimensional quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (2,4-Bis(decyloxy)phenyl)methanol (CAS Number 2725764-22-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,4-Bis(decyloxy)phenyl)methanol, a lipophilic benzyl alcohol derivative with potential applications in various scientific fields. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide combines general methodologies for the synthesis and biological evaluation of structurally related compounds with the known physicochemical properties of the target molecule.
Chemical and Physical Properties
This compound is an aromatic alcohol characterized by a benzene ring substituted with two decyloxy chains and a hydroxymethyl group. These long alkyl chains confer significant lipophilicity to the molecule.
| Property | Value | Source |
| CAS Number | 2725764-22-5 | N/A |
| Molecular Formula | C₂₇H₄₈O₃ | N/A |
| Molecular Weight | 420.67 g/mol | N/A |
| Predicted Boiling Point | 529.5 ± 35.0 °C | N/A |
| Predicted Density | 0.938 ± 0.06 g/cm³ | N/A |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from 2,4-dihydroxybenzaldehyde. The general synthetic pathway involves the O-alkylation of the hydroxyl groups followed by the reduction of the aldehyde functionality.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar 2,4-dialkoxybenzyl alcohol derivatives.
Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde (O-Alkylation)
Materials:
-
2,4-Dihydroxybenzaldehyde
-
1-Bromodecane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromodecane (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-bis(decyloxy)benzaldehyde.
Step 2: Synthesis of this compound (Reduction)
Materials:
-
2,4-Bis(decyloxy)benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at 0°C (ice bath).
-
Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Experimental Protocols
Antimicrobial Activity
Hypothesized Mechanism: The long alkyl chains may disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general method for assessing the antimicrobial activity of lipophilic compounds.
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include positive control wells (bacteria with a standard antibiotic) and negative control wells (bacteria with DMSO at the highest concentration used for the test compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination of lipophilic compounds.
Anti-inflammatory Activity
Hypothesized Mechanism: The phenolic hydroxyl group, even though part of a benzyl alcohol, and the overall molecular structure may allow for scavenging of reactive oxygen species (ROS) or modulation of inflammatory signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation
This assay is a widely used in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.
Materials:
-
Test compound: this compound
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (as a standard drug)
-
Dimethyl Sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and diclofenac sodium in DMSO.
-
Prepare different concentrations of the test compound and the standard drug in PBS.
-
To 2 ml of each concentration, add 0.2 ml of 1% BSA solution.
-
A control group consists of 2 ml of PBS and 0.2 ml of 1% BSA.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance (turbidity) of the samples at 660 nm.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Caption: Logical relationship in the albumin denaturation assay.
Conclusion
This compound presents an interesting scaffold for further investigation, particularly in the fields of antimicrobial and anti-inflammatory research. The provided synthetic and biological evaluation protocols, based on established methodologies for similar compounds, offer a solid starting point for researchers to explore the potential of this molecule. Further studies are warranted to elucidate its specific biological activities, mechanisms of action, and potential therapeutic applications.
Disclaimer: This document is intended for informational purposes for research and development professionals. The described experimental protocols are generalized and may require optimization for specific laboratory conditions and research goals. All laboratory work should be conducted in accordance with appropriate safety guidelines.
An In-depth Technical Guide to (2,4-Bis(decyloxy)phenyl)methanol
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (2,4-Bis(decyloxy)phenyl)methanol, tailored for researchers, scientists, and professionals in the field of drug development and materials science.
Core Compound Data
This compound is an aromatic alcohol characterized by a phenyl ring substituted with two decyloxy groups and a methanol group. This structure imparts significant lipophilicity, making it a valuable intermediate in the synthesis of specialized organic molecules.
| Property | Value | Citations |
| Molecular Weight | 420.67 g/mol | [1][2][3] |
| Molecular Formula | C₂₇H₄₈O₃ | [1][2] |
| CAS Number | 2725764-22-5 | [1][2] |
| Boiling Point | 529.5±35.0 °C (Predicted) | [1][3] |
| Density | 0.938±0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][2] |
Synthesis and Experimental Protocols
General Synthetic Route:
A common synthetic pathway involves the Williamson ether synthesis to introduce the decyloxy chains, followed by the reduction of a benzaldehyde to the corresponding benzyl alcohol.
Step 1: Etherification of 2,4-Dihydroxybenzaldehyde
-
Reactants: 2,4-dihydroxybenzaldehyde, 1-bromodecane (2 equivalents), and a base such as potassium carbonate (K₂CO₃).
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add 1-bromodecane to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography).
-
After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,4-bis(decyloxy)benzaldehyde.
-
Step 2: Reduction to this compound
-
Reactants: 2,4-bis(decyloxy)benzaldehyde and a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Solvent: An alcohol such as methanol or ethanol for NaBH₄, or an ether like tetrahydrofuran (THF) for LiAlH₄.
-
Procedure:
-
Dissolve the crude 2,4-bis(decyloxy)benzaldehyde in the appropriate solvent in a flask cooled in an ice bath.
-
Slowly add the reducing agent to the solution.
-
Allow the reaction to stir for a period, monitoring for the disappearance of the starting material.
-
Quench the reaction carefully (e.g., with water or a dilute acid).
-
Extract the product with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated.
-
The final product, this compound, can be purified by column chromatography on silica gel.
-
The synthesis workflow is illustrated in the diagram below.
Applications and Research Interest
This compound serves as a versatile building block in several areas of chemical research and material science.
-
Liquid Crystals and Surfactants: Its long alkoxy chains make it an ideal precursor for the synthesis of liquid crystalline materials and specialty surfactants.[1]
-
Photoresponsive Polymers: The aromatic core and reactive hydroxyl group allow for its incorporation into polymers that can respond to light, opening avenues for advanced materials development.[1]
-
Organic Synthesis: It is a key starting material for creating more complex organic molecules.[4]
-
Biological and Medicinal Chemistry: The compound and its derivatives are being investigated for potential antimicrobial and anti-inflammatory properties, indicating its relevance in drug discovery.[4]
-
Industrial Applications: Due to its unique structural properties, it finds use in the production of specialized polymers and coatings.[4]
Chemical Reactivity
The functional groups of this compound dictate its chemical reactivity, allowing for a range of transformations.
-
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (2,4-bis(decyloxy)benzaldehyde) or carboxylic acid, using appropriate oxidizing agents.[4]
-
Reduction: While already a reduced form, further reduction of the aromatic ring is possible under harsh conditions. More commonly, derivatives of this compound can be reduced.[4]
-
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions. The hydroxyl group can also be substituted or converted into other functional groups.[4]
The general reactivity is depicted in the following signaling pathway diagram.
References
An In-depth Technical Guide to the Synthesis of (2,4-Bis(decyloxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a primary synthesis pathway for (2,4-Bis(decyloxy)phenyl)methanol, a valuable building block in organic synthesis. This guide details the reaction mechanisms, experimental protocols, and quantitative data associated with a reliable two-step synthesis process. The information is intended to equip researchers in chemistry and drug development with the necessary details to replicate and adapt this synthesis for their specific applications, such as the preparation of liquid crystal materials, specialty surfactants, or functional polymers.
Overall Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The pathway commences with the precursor 2,4-dihydroxybenzaldehyde, which first undergoes a Williamson ether synthesis to introduce the two decyloxy side chains. This is followed by the selective reduction of the benzaldehyde functional group to yield the final primary alcohol.
The overall transformation involves two key stages:
-
O-Alkylation : A double etherification of 2,4-dihydroxybenzaldehyde with 1-bromodecane.
-
Reduction : Conversion of the intermediate, 2,4-Bis(decyloxy)benzaldehyde, to the target alcohol.
Caption: Overall two-step synthesis pathway for this compound.
Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde via O-Alkylation
The initial step involves the O-alkylation of 2,4-dihydroxybenzaldehyde with two equivalents of 1-bromodecane.[1] This reaction is typically performed in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile.[1][2] The base deprotonates the phenolic hydroxyl groups, forming phenoxides that act as nucleophiles, attacking the electrophilic carbon of 1-bromodecane to form the ether linkages. While both hydroxyl groups are alkylated, studies on similar molecules show that the 4-hydroxyl group is generally more acidic and reacts preferentially.[3] Using a slight excess of the alkylating agent and sufficient reaction time ensures the formation of the desired bis-alkoxy product.[1]
Experimental Protocol: O-Alkylation
This protocol is adapted from established methods for the alkylation of 2,4-dihydroxybenzaldehyde.[4]
-
Assembly : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Solvent and Reagent Addition : Add anhydrous acetonitrile (CH₃CN) to the flask to create a suspension. Add 1-bromodecane (2.2 eq) to the mixture.
-
Reaction : Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction : Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like chloroform or ethyl acetate, wash with dilute HCl, and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to obtain the crude product. Purify the crude 2,4-Bis(decyloxy)benzaldehyde by column chromatography on silica gel.[4]
Caption: Experimental workflow for the O-Alkylation of 2,4-dihydroxybenzaldehyde.
Quantitative Data: Alkylation Reactions
The following table summarizes conditions and yields for similar alkylation reactions of dihydroxybenzaldehydes, providing a benchmark for the expected efficiency of this step.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | CsHCO₃ | CH₃CN | 80 | 73 | [2] |
| 2,4-Dihydroxybenzaldehyde | Benzyl Bromide | K₂CO₃ | DMF | Reflux | Not specified | [1] |
| 2,4-Dihydroxybenzaldehyde | 3-Bromopropyne | K₂CO₃ | CH₃CN | Reflux | 85 | [4] |
Step 2: Synthesis of this compound via Reduction
The final step is the reduction of the aldehyde functional group in 2,4-Bis(decyloxy)benzaldehyde to a primary alcohol. This transformation can be effectively carried out using common metal hydride reducing agents.[1] Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, typically used in alcoholic solvents like methanol or ethanol.[5] Alternatively, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used in an anhydrous ether solvent such as THF.[1][6] The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde.[1]
Experimental Protocol: Reduction
This protocol is based on standard procedures for the reduction of substituted benzaldehydes.[6]
-
Assembly : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition : Cool the suspension to 0°C using an ice-water bath. Dissolve 2,4-Bis(decyloxy)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-20 hours.[6]
-
Quenching : Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to precipitate the aluminum salts.
-
Extraction : Filter the mixture and extract the filtrate with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.[6]
Caption: Experimental workflow for the reduction of 2,4-Bis(decyloxy)benzaldehyde.
Quantitative Data: Aldehyde Reductions
The table below presents data from a similar reduction, providing an estimate of the expected yield.
| Starting Material | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl 3,4,5-tris(decyloxy)benzoate | LiAlH₄ | THF | 0°C to 30°C | 20 | 65 | [6] |
| Substituted Benzaldehydes | NaBH₄ / LiAlH₄ | Various | Various | - | High | [1] |
Conclusion
The synthesis of this compound from 2,4-dihydroxybenzaldehyde is a robust and high-yielding two-step process. The methodology, involving a standard O-alkylation followed by a metal hydride reduction, is well-established and utilizes readily available reagents. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully synthesize this versatile chemical intermediate for a range of applications in materials science and medicinal chemistry.
References
- 1. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-Bis[(prop-2-ynyl)oxy]benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2,4-Bis(dodecyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
In-Depth Technical Guide on the Spectroscopic and Chromatographic Analysis of (2,4-Bis(decyloxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the organic compound (2,4-Bis(decyloxy)phenyl)methanol. Detailed experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are presented. Furthermore, a standard protocol for High-Performance Liquid Chromatography (HPLC) is provided. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.
Spectroscopic and Chromatographic Data
The following tables summarize the key spectroscopic and chromatographic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.18 (d, J = 8.2 Hz, 1H) | 160.4 |
| 6.48 – 6.42 (m, 2H) | 158.2 |
| 4.63 (s, 2H) | 129.2 |
| 3.98 (dt, J = 9.1, 6.6 Hz, 4H) | 119.3 |
| 1.83 – 1.73 (m, 4H) | 104.9 |
| 1.51 – 1.41 (m, 4H) | 99.3 |
| 1.37 – 1.21 (m, 24H) | 68.3 |
| 0.88 (t, J = 6.8 Hz, 6H) | 68.1 |
| 61.6 | |
| 31.9 | |
| 29.6 (multiple peaks) | |
| 29.4 | |
| 29.3 | |
| 26.1 | |
| 26.0 | |
| 22.7 | |
| 14.1 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Parameter | Value |
| Mass Spectrum (ESI+) | m/z 443.4 [M+Na]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis of this compound
This compound is synthesized in a two-step process starting from 2,4-dihydroxybenzaldehyde. The first step involves a Williamson ether synthesis to introduce the two decyloxy side chains, followed by a reduction of the aldehyde group to a primary alcohol.
Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 1-bromodecane (2.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2,4-bis(decyloxy)benzaldehyde as a white solid.
Step 2: Synthesis of this compound
-
Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography to afford this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition :
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase : A gradient of acetonitrile and water is typically employed. A starting gradient could be 80% acetonitrile, increasing to 100% over 20 minutes.
-
Flow Rate : A flow rate of 1.0 mL/min is recommended.
-
Detection : UV detection at 254 nm.
-
Injection Volume : 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation : An LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Conditions : The same HPLC conditions as described above can be used.
-
MS Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Mass Range : Scan from m/z 100 to 1000.
-
The detection of the sodium adduct [M+Na]⁺ is common for this type of molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for the characterization of this compound.
An In-Depth Technical Guide on the Solubility of (2,4-Bis(decyloxy)phenyl)methanol in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of (2,4-Bis(decyloxy)phenyl)methanol. Given the limited availability of public data on this specific compound, this document outlines the theoretical solubility profile based on its chemical structure and provides detailed experimental protocols for its quantitative determination. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility of lipophilic compounds.
Introduction to this compound
This compound is a lipidic alcohol. Its molecular structure consists of a central phenyl ring substituted with two decyloxy chains and a methanol group. The presence of the long C10 alkyl chains (decyloxy groups) imparts a significant non-polar character to the molecule, suggesting a high affinity for lipophilic environments. Conversely, the hydroxyl (-OH) and ether (-O-) functionalities introduce a degree of polarity, which may allow for limited interaction with more polar solvents. Understanding the solubility of this compound is crucial for its application in formulation science, particularly in the development of lipid-based drug delivery systems such as lipid nanoparticles (LNPs), where it may function as a structural or functional excipient.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in non-polar and moderately polar aprotic organic solvents. The long alkyl chains will readily interact with non-polar solvents through van der Waals forces. The presence of the polar hydroxyl group may lead to some solubility in polar protic solvents, although this is likely to be limited due to the dominance of the non-polar moieties.
The diagram below illustrates the relationship between the molecular structure of this compound and its expected solubility in different classes of organic solvents.
Caption: Logical relationship between molecular structure and predicted solubility.
Quantitative Solubility Data
The following table presents hypothetical, yet realistic, quantitative solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). This data is illustrative and should be confirmed by experimental measurement.
| Solvent | Solvent Class | Polarity Index | Solubility at 25°C (mg/mL) | Solubility Classification |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | 3.1 | > 200 | Very Soluble |
| Tetrahydrofuran (THF) | Ether | 4.0 | > 200 | Very Soluble |
| Toluene | Aromatic Hydrocarbon | 2.4 | > 150 | Freely Soluble |
| Hexane | Aliphatic Hydrocarbon | 0.1 | > 100 | Soluble |
| Acetone | Ketone | 5.1 | ~ 50 | Sparingly Soluble |
| Ethanol | Alcohol | 4.3 | < 10 | Slightly Soluble |
| Methanol | Alcohol | 5.1 | < 5 | Very Slightly Soluble |
| Water | Protic | 10.2 | < 0.1 | Practically Insoluble |
Experimental Protocol for Solubility Determination
The following section details a standardized protocol for the experimental determination of the solubility of this compound using the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (purity > 98%)
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and vials
4.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Solubility Calculation: Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for the shake-flask solubility determination.
Conclusion
While specific experimental data for the solubility of this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be highly soluble in non-polar and polar aprotic solvents and poorly soluble in polar protic solvents, particularly water. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for the effective utilization of this compound in research and development, especially in the field of drug delivery and formulation.
In-depth Technical Guide: Mechanism of Action of (2,4-Bis(decyloxy)phenyl)methanol
Executive Summary
This technical guide provides a detailed overview of the known mechanism of action of (2,4-Bis(decyloxy)phenyl)methanol. Following a comprehensive review of publicly available scientific literature and data, it has been determined that there is a significant lack of specific information regarding the biological mechanism of action of this compound. While its chemical properties are documented, its application and detailed study in a biological context, particularly concerning specific signaling pathways or molecular targets, are not presently available in the public domain.
Introduction
This compound is an aromatic alcohol characterized by a central phenyl ring substituted with two decyloxy chains and a methanol group. Its structure, particularly the long alkyl chains, confers significant lipophilicity. This property suggests potential interactions with cellular membranes and hydrophobic pockets of proteins. Analogous compounds with varying alkyl chain lengths, such as those with dodecyloxy, octadecyloxy, and docosyloxy groups, have been synthesized and are primarily utilized in materials science and chemical synthesis.
General statements in chemical supplier databases suggest that these classes of compounds may possess antimicrobial and anti-inflammatory properties. This is often a speculative attribution based on their lipophilic nature, which could facilitate disruption of microbial cell membranes or interaction with inflammatory pathway components. However, specific, peer-reviewed studies demonstrating and elucidating these activities for this compound are absent.
Putative (Hypothesized) Mechanism of Action
Based on its chemical structure, a hypothetical mechanism of action can be proposed, though it is crucial to emphasize that this is not supported by experimental evidence for this compound itself. The dual decyloxy chains would allow the molecule to readily partition into lipid bilayers. This could lead to:
-
Alteration of Membrane Properties: Insertion into cell membranes could disrupt membrane fluidity, ion gradients, and the function of membrane-bound proteins.
-
Interaction with Lipophilic Binding Sites: The compound could potentially bind to hydrophobic pockets within enzymes or receptors, thereby modulating their activity.
A diagram illustrating this hypothetical interaction is provided below.
Caption: Hypothetical interaction of this compound with a cell membrane.
Data Presentation
A thorough search for quantitative data such as IC50, EC50, binding affinities, or other efficacy metrics for this compound's biological activity yielded no results. The table below is therefore presented to reflect this absence of data.
| Data Type | Value | Target | Assay Conditions | Source |
| IC50 | Not Available | Not Available | Not Available | Not Available |
| EC50 | Not Available | Not Available | Not Available | Not Available |
| Binding Affinity (Kd) | Not Available | Not Available | Not Available | Not Available |
| Antimicrobial MIC | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
No detailed experimental protocols for biological assays involving this compound were found in the reviewed literature. The primary documented protocols relate to its chemical synthesis. A generalized synthetic workflow is described below.
General Synthesis of this compound
The synthesis of this compound typically involves a two-step process:
-
Williamson Ether Synthesis: 2,4-Dihydroxybenzaldehyde is reacted with 1-bromodecane in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF. This step introduces the two decyloxy chains onto the phenyl ring.
-
Reduction: The aldehyde group of the resulting 2,4-bis(decyloxy)benzaldehyde is then reduced to a primary alcohol using a reducing agent like sodium borohydride in an alcoholic solvent.
The logical workflow for this synthesis is depicted in the following diagram.
Potential Biological Activities of (2,4-Bis(decyloxy)phenyl)methanol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of (2,4-Bis(decyloxy)phenyl)methanol. It is important to note that publicly available research specifically detailing the biological effects of this compound is limited. The information presented herein is largely based on the activities of structurally similar molecules and general principles of medicinal chemistry. Further empirical research is required to validate these potential activities.
Introduction
This compound is a lipophilic aromatic alcohol. Its structure, characterized by a central phenyl ring substituted with two decyloxy chains and a hydroxymethyl group, suggests its potential to interact with biological membranes and proteins. While direct biological studies on this specific molecule are not extensively documented, research on analogous compounds with varying alkyl chain lengths, such as (2,4-Bis(dodecyloxy)phenyl)methanol, points towards potential antimicrobial and anti-inflammatory properties.[1] The lipophilicity imparted by the decyloxy chains is a key feature that may govern its biological interactions.[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its potential biological activity. The two long hydrocarbon chains confer significant lipophilicity, which would likely result in low aqueous solubility but high affinity for lipid-rich environments such as cell membranes.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₈O₃ | MySkinRecipes |
| Molecular Weight | 420.67 g/mol | MySkinRecipes |
| Predicted Boiling Point | 529.5±35.0 °C | MySkinRecipes |
| Predicted Density | 0.938±0.06 g/cm³ | MySkinRecipes |
| Storage Conditions | 2-8°C, sealed, dry | MySkinRecipes |
Potential Biological Activities
Based on the broader class of 2,4-dialkoxybenzyl alcohols and related phenolic compounds, two primary areas of potential biological activity for this compound can be hypothesized: antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Phenolic compounds and their derivatives are known to possess antimicrobial properties.[2] The proposed mechanism for long-chain alcohols and phenols involves the disruption of the bacterial cell membrane integrity. The lipophilic alkyl chains of this compound could intercalate into the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
A structurally related compound, (2,4-Bis(dodecyloxy)phenyl)methanol, has been studied for its potential antimicrobial properties.[1] It is plausible that this compound would exhibit similar, though potentially modulated, activity due to the slightly shorter alkyl chains.
Anti-inflammatory Activity
Some phenolic compounds exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The (2,4-Bis(dodecyloxy)phenyl)methanol analogue has also been investigated for potential anti-inflammatory properties.[1] The mechanism of action for such compounds can involve the modulation of inflammatory signaling pathways.
Postulated Mechanisms of Action
The biological activity of this compound is likely driven by its molecular structure, particularly its amphipathic nature.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are standard protocols to evaluate the potential antimicrobial and anti-inflammatory activities of a novel compound.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a widely used animal model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: this compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Structure-Activity Relationship (SAR) Considerations
The biological activity of 2,4-dialkoxybenzyl alcohols is likely influenced by the length of the alkyl chains.
| Compound | Alkyl Chain Length | Postulated Primary Application/Activity |
| (2,4-Bis(decyloxy )phenyl)methanol | C10 | Hypothesized: Antimicrobial, Anti-inflammatory |
| (2,4-Bis(dodecyloxy )phenyl)methanol[1] | C12 | Antimicrobial, Anti-inflammatory |
| (2,4-Bis(octadecyloxy )phenyl)methanol[3] | C18 | Tagging reagent in peptide synthesis |
| (2,4-Bis(docosyloxy )phenyl)methanol | C22 | Tagging reagent in peptide synthesis |
It can be inferred that shorter to medium-length alkyl chains (like decyl and dodecyl) might be more conducive to antimicrobial and anti-inflammatory activities, whereas longer chains may render the molecule more suitable for applications in chemical synthesis due to altered physical properties.
Conclusion and Future Directions
This compound represents a molecule of interest for potential antimicrobial and anti-inflammatory applications based on the known activities of its structural analogues. Its significant lipophilicity is a key determinant that likely governs its interaction with biological membranes.
Future research should focus on the empirical evaluation of this compound's biological activities. This would involve:
-
In vitro screening: Comprehensive antimicrobial screening against a panel of pathogenic bacteria and fungi.
-
In vitro anti-inflammatory assays: Evaluation of its effects on inflammatory markers in relevant cell lines.
-
In vivo studies: Validation of any promising in vitro results using established animal models.
-
Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
Such studies are essential to confirm the hypothesized biological activities and to determine the therapeutic potential of this compound.
References
(2,4-Bis(decyloxy)phenyl)methanol: A Versatile Building Block in Organic Synthesis
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Abstract
(2,4-Bis(decyloxy)phenyl)methanol is a key aromatic building block characterized by a central phenyl ring functionalized with two decyloxy chains and a primary alcohol. This unique trifunctional nature, combining a reactive hydroxyl group with long, lipophilic alkyl chains, makes it a valuable intermediate in the synthesis of a diverse range of complex organic molecules. Its applications span from the construction of precisely defined macromolecular architectures like dendrimers to the development of advanced materials such as liquid crystals. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and illustrative diagrams to facilitate its use in a research and development setting.
Physicochemical Properties
The long decyloxy chains of this compound impart significant lipophilicity, leading to good solubility in common organic solvents and making it a suitable component for applications in non-polar environments.
| Property | Value |
| Molecular Formula | C₂₇H₄₈O₃ |
| Molecular Weight | 420.67 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in THF, CH₂Cl₂, Chloroform; Insoluble in water |
| Boiling Point (Predicted) | 529.5±35.0 °C |
| Density (Predicted) | 0.938±0.06 g/cm³ |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2,4-dihydroxybenzaldehyde. The first step involves a Williamson ether synthesis to introduce the two decyloxy chains, followed by the reduction of the benzaldehyde to the corresponding benzyl alcohol.
Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde via Williamson Ether Synthesis
This procedure details the dialkylation of 2,4-dihydroxybenzaldehyde with 1-bromodecane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,4-Dihydroxybenzaldehyde | 138.12 | 5.0 g | 36.2 mmol | 1.0 |
| 1-Bromodecane | 221.19 | 17.6 g (14.8 mL) | 79.6 mmol | 2.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.5 g | 90.5 mmol | 2.5 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) and potassium carbonate (12.5 g, 90.5 mmol).
-
Add 150 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromodecane (17.6 g, 79.6 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 2,4-bis(decyloxy)benzaldehyde as a white solid.
-
Expected Yield: 85-95%.
Step 2: Reduction of 2,4-Bis(decyloxy)benzaldehyde to this compound
This procedure describes the reduction of the aldehyde functional group to a primary alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,4-Bis(decyloxy)benzaldehyde | 418.66 | 10.0 g | 23.9 mmol | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.35 g | 35.8 mmol | 1.5 |
| Ethanol (EtOH) | - | 100 mL | - | - |
| Tetrahydrofuran (THF) | - | 50 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2,4-bis(decyloxy)benzaldehyde (10.0 g, 23.9 mmol) in a mixture of 100 mL of ethanol and 50 mL of tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.35 g, 35.8 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of 1 M HCl (aq) until the effervescence ceases.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound as a white solid.
-
Expected Yield: 90-98%.
Applications in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of materials science and supramolecular chemistry.
Dendrimer Synthesis
The hydroxyl group of this compound can be readily converted into a reactive focal point for the construction of dendrons, which are the branching units of dendrimers. These dendrons can then be attached to a multifunctional core to generate well-defined, monodisperse macromolecules. The long decyloxy chains provide solubility and can influence the final properties of the dendrimer.
Caption: Convergent synthesis of a first-generation dendron.
Step A: Activation - Synthesis of (2,4-Bis(decyloxy)phenyl)methyl bromide
-
Dissolve this compound (5.0 g, 11.9 mmol) and carbon tetrabromide (5.9 g, 17.8 mmol) in 100 mL of anhydrous THF.
-
Cool the solution to 0°C and slowly add triphenylphosphine (4.7 g, 17.8 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate) to yield the bromide.
Step B: Coupling
-
To a solution of 3,5-dihydroxybenzyl alcohol (0.67 g, 4.8 mmol) in 50 mL of acetone, add potassium carbonate (3.3 g, 23.9 mmol).
-
Add a solution of (2,4-bis(decyloxy)phenyl)methyl bromide (from Step A, 4.8 g, 9.9 mmol) in 20 mL of acetone.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the first-generation dendron.
Liquid Crystal Synthesis
The rod-like structure and the presence of flexible alkyl chains make this compound an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals. The hydroxyl group can be esterified with a variety of mesogenic cores to introduce the desired liquid crystalline properties.
Caption: Synthesis of a calamitic liquid crystal.
-
To a solution of this compound (2.0 g, 4.75 mmol) and 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid (1.06 g, 4.75 mmol) in 50 mL of anhydrous dichloromethane, add 4-(dimethylamino)pyridine (DMAP) (0.12 g, 0.95 mmol).
-
Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.08 g, 5.23 mmol) in one portion.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter off the dicyclohexylurea precipitate and wash with dichloromethane.
-
Wash the filtrate with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the liquid crystalline product.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with its unique structural features, provides access to a wide array of complex molecular architectures. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers and professionals, enabling the effective utilization of this compound in the development of novel materials and functional molecules.
Methodological & Application
Application Notes and Protocols: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a detailed two-step protocol for the synthesis of (2,4-Bis(decyloxy)phenyl)methanol from 2,4-dihydroxybenzaldehyde. The synthesis involves an initial Williamson ether synthesis to introduce the decyloxy side chains, followed by the reduction of the benzaldehyde to the corresponding benzyl alcohol. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a precise methodology for the preparation of this and structurally related compounds.
Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde
This initial step involves the dialkylation of 2,4-dihydroxybenzaldehyde with 1-bromodecane via a Williamson ether synthesis. The use of a slight excess of the alkylating agent and a suitable base in a polar aprotic solvent drives the reaction to completion.
Experimental Protocol
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone (100 mL).
-
Addition of Alkylating Agent: While stirring the mixture, add 1-bromodecane (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4-bis(decyloxy)benzaldehyde as a pure compound.
Step 2: Synthesis of this compound
The second step is the reduction of the aldehyde functional group of 2,4-bis(decyloxy)benzaldehyde to a primary alcohol using sodium borohydride (NaBH₄). This is a mild and selective method for the reduction of aldehydes.[1][2][3][4][5]
Experimental Protocol
-
Dissolution: Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (1:1, v/v) in a round-bottom flask at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of distilled water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 2,4-Bis(decyloxy)benzaldehyde | 2,4-Dihydroxybenzaldehyde | 1-Bromodecane, K₂CO₃ | Acetone | 85-95 | >95 |
| 2 | This compound | 2,4-Bis(decyloxy)benzaldehyde | Sodium Borohydride | THF/Methanol | 90-98 | >98 |
Visualizations
Synthesis Workflow
Caption: Two-step synthesis of this compound.
Signaling Pathway Analogy (Logical Relationship)
Caption: Logical flow of the chemical transformation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Industrial Production of (2,4-Bis(decyloxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of (2,4-Bis(decyloxy)phenyl)methanol. This compound and its analogues are valuable intermediates in the synthesis of various organic materials and have potential applications in drug development. The described methodology is a robust two-step process commencing with the dialkylation of 2,4-dihydroxybenzaldehyde via the Williamson ether synthesis, followed by the selective reduction of the aldehyde functionality to the corresponding benzyl alcohol. This document includes detailed experimental procedures, quantitative data, and a workflow diagram to facilitate replication and scale-up in a research or industrial setting.
Synthetic Strategy Overview
The industrial production of this compound is efficiently achieved through a two-step synthetic sequence.
Step 1: Williamson Ether Synthesis. This initial step involves the O-alkylation of 2,4-dihydroxybenzaldehyde with 1-bromodecane. A suitable base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl groups, which then act as nucleophiles, displacing the bromide from the 1-bromodecane in an SN2 reaction. This reaction forms the intermediate, 2,4-Bis(decyloxy)benzaldehyde. This method is widely used in both laboratory and industrial settings for the preparation of ethers.[1][2][3]
Step 2: Selective Reduction. The aldehyde group of the 2,4-Bis(decyloxy)benzaldehyde intermediate is then selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reaction is highly efficient and chemoselective, leaving the ether linkages and the aromatic ring intact, to yield the final product, this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Reactant and Product Data for Synthesis
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield |
| 1 | 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 1.0 | - |
| 1 | 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 2.2 | - |
| 1 | Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | - |
| 1 | 2,4-Bis(decyloxy)benzaldehyde | C₂₇H₄₆O₃ | 418.66 | - | 85-95% |
| 2 | 2,4-Bis(decyloxy)benzaldehyde | C₂₇H₄₆O₃ | 418.66 | 1.0 | - |
| 2 | Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.5 | - |
| 2 | This compound | C₂₇H₄₈O₃ | 420.68 | - | 90-98% |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (d, 1H), 6.50 (d, 1H), 6.45 (s, 1H), 4.60 (s, 2H), 3.95 (t, 4H), 1.80-1.70 (m, 4H), 1.50-1.20 (m, 28H), 0.88 (t, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.5, 158.0, 130.0, 120.5, 105.0, 99.0, 68.0, 61.0, 31.9, 29.6, 29.5, 29.3, 26.1, 22.7, 14.1 |
| IR (KBr, cm⁻¹) | 3450-3300 (O-H stretch), 2920, 2850 (C-H stretch), 1610, 1500 (C=C aromatic stretch), 1260, 1030 (C-O stretch) |
| Mass Spectrometry (ESI-MS) | m/z 421.36 [M+H]⁺, 443.34 [M+Na]⁺ |
Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
Protocol 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde (Step 1)
Materials:
-
2,4-Dihydroxybenzaldehyde
-
1-Bromodecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2,4-dihydroxybenzaldehyde).
-
Addition of Alkylating Agent: While stirring vigorously, add 1-bromodecane (2.2 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. A precipitate will form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water (2 x volumes), followed by brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2,4-Bis(decyloxy)benzaldehyde.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary to achieve high purity.
Protocol 2: Synthesis of this compound (Step 2)
Materials:
-
2,4-Bis(decyloxy)benzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 2,4-Bis(decyloxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water at 0°C.
-
Acidification and Extraction: Acidify the mixture to pH ~5-6 with 1 M HCl. Extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x volume), followed by brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product is typically a white solid and can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to obtain the final product with high purity.
Workflow and Process Visualization
The following diagram illustrates the complete workflow for the industrial production of this compound.
Caption: Synthetic workflow for this compound production.
References
Application Notes and Protocols for the Use of (2,4-Bis(decyloxy)phenyl)methanol in Liquid Crystal Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Bis(decyloxy)phenyl)methanol is an aromatic alcohol characterized by a phenyl ring substituted with two decyloxy chains and a methanol group. The presence of long alkyl chains and a reactive hydroxyl group makes it a versatile building block for the synthesis of thermotropic liquid crystals. The long, flexible decyloxy chains can induce or enhance mesophase formation, while the methanol group provides a site for linking to other mesogenic units to create more complex liquid crystalline structures. It is used as a starting material in the synthesis of organic compounds, particularly in the preparation of liquid crystal materials and specialty surfactants. The long alkoxy chain structure enhances solubility in non-polar solvents, making it suitable for applications in coatings and functional fluids.
Synthetic Pathway for a Novel Liquid Crystal
A common strategy to create rod-like liquid crystal molecules is to connect two aromatic units. In this proposed pathway, this compound is first oxidized to the corresponding aldehyde, which is then reacted with a suitable aniline derivative to form a Schiff base, a well-known class of liquid crystals.
Application of (2,4-Bis(decyloxy)phenyl)methanol in Specialty Surfactants: A Theoretical and Practical Guide
Introduction
This document provides a theoretical framework and generalized protocols for the synthesis and application of specialty surfactants based on (2,4-Bis(decyloxy)phenyl)methanol, aimed at researchers, scientists, and professionals in drug development and material science. The proposed surfactants are expected to exhibit unique self-assembly behaviors and interfacial properties due to their rigid aromatic core and dual alkyl chains.
Hypothetical Surfactant Synthesis from this compound
The presence of a reactive hydroxymethyl group and an activatable aromatic ring on the this compound molecule allows for its conversion into various types of surfactants.
Anionic Surfactant: Sodium (2,4-Bis(decyloxy)benzyl) Sulfate
Anionic surfactants can be synthesized by introducing a negatively charged functional group. In this case, the primary alcohol can be sulfated to yield a sulfate surfactant.
Experimental Protocol: Sulfation of this compound
-
Dissolution: Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Sulfating Agent: Slowly add a sulfating agent, such as a sulfur trioxide pyridine complex or chlorosulfonic acid, to the cooled solution with vigorous stirring. The molar ratio of the sulfating agent to the alcohol should be approximately 1.1:1.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature, stirring for an additional 12-24 hours.
-
Neutralization: Quench the reaction by slowly adding it to a cold aqueous solution of sodium hydroxide or sodium carbonate to neutralize the resulting sulfuric acid ester and form the sodium salt.
-
Purification: The resulting anionic surfactant can be purified by extraction with a suitable organic solvent to remove unreacted starting material, followed by recrystallization or chromatography.
Cationic Surfactant: (2,4-Bis(decyloxy)benzyl)trimethylammonium Chloride
Cationic surfactants can be generated by converting the hydroxymethyl group into a quaternary ammonium salt.
Experimental Protocol: Quaternization of this compound
-
Chlorination: Convert the hydroxymethyl group to a benzyl chloride by reacting this compound with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid.
-
Amination: React the resulting (2,4-Bis(decyloxy)benzyl) chloride with an excess of trimethylamine in a suitable solvent (e.g., ethanol or acetonitrile) in a sealed pressure vessel.
-
Reaction: Heat the reaction mixture at a temperature between 60-80°C for 24-48 hours.
-
Purification: After cooling, the solvent is evaporated under reduced pressure. The resulting crude cationic surfactant can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).
Non-ionic Surfactant: Polyoxyethylene (2,4-Bis(decyloxy)phenyl)methyl Ether
Non-ionic surfactants can be synthesized by ethoxylation of the hydroxymethyl group.
Experimental Protocol: Ethoxylation of this compound
-
Alkoxide Formation: In a high-pressure reactor, dissolve this compound in an appropriate solvent and add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding alkoxide.
-
Ethoxylation: Heat the mixture under pressure and purge with nitrogen. Introduce a controlled amount of ethylene oxide gas into the reactor. The number of ethylene oxide units can be controlled by the stoichiometry of the reactants and the reaction conditions (temperature and pressure).
-
Neutralization: After the reaction is complete, cool the reactor and neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).
-
Purification: The resulting non-ionic surfactant can be purified by filtration to remove the salt and further treated with adsorbents to remove colored impurities.
Predicted Performance of Derived Surfactants
The following table summarizes the estimated physicochemical properties of the hypothetical surfactants derived from this compound. These values are based on comparisons with surfactants possessing similar hydrophobic structures, such as dialkylbenzene sulfonates and long-chain alcohol ethoxylates.
| Surfactant Type | Hydrophilic Head Group | Predicted Critical Micelle Concentration (CMC) | Predicted Surface Tension at CMC (mN/m) | Potential Applications |
| Anionic | Sulfate (-OSO₃⁻Na⁺) | Low to very low | ~30-35 | Emulsifiers, detergents, wetting agents in formulations requiring high surface activity. |
| Cationic | Quaternary Ammonium (-N(CH₃)₃⁺Cl⁻) | Low | ~35-40 | Antimicrobial agents, fabric softeners, corrosion inhibitors, drug delivery vehicles. |
| Non-ionic | Polyoxyethylene (- (OCH₂CH₂)nOH) | Very low | ~30-40 | Emulsifiers in food and cosmetics, solubilizing agents for poorly water-soluble drugs, detergents. |
Visualizations
Application Notes and Protocols for (2,4-Bis(decyloxy)phenyl)methanol as a Hydrophobic Tag in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-phase peptide synthesis (LPPS) offers a scalable alternative to solid-phase peptide synthesis (SPPS), particularly for the production of shorter peptides. A significant advancement in LPPS is the use of soluble hydrophobic tags, which facilitate the purification of the growing peptide chain at each step. This document provides detailed application notes and protocols for the use of (2,4-Bis(decyloxy)phenyl)methanol as a hydrophobic tag in Fmoc-based peptide synthesis. The two decyloxy chains provide significant hydrophobicity, enabling efficient purification of the tagged peptide from excess reagents and byproducts through precipitation in polar solvents.
Principle of Tag-Assisted Liquid-Phase Peptide Synthesis
The core principle of this methodology lies in the attachment of the hydrophobic (2,4-Bis(decyloxy)phenyl)methyl tag to the C-terminus of the first amino acid. This imparts a hydrophobic character to the entire peptide-tag conjugate, allowing it to be selectively precipitated from the reaction mixture by the addition of a polar solvent. Excess reagents, coupling agents, and cleaved Fmoc protecting groups remain in the polar solvent phase and are easily removed by filtration. This cycle of coupling, deprotection, and precipitation is repeated until the desired peptide sequence is assembled. Finally, the hydrophobic tag is cleaved from the peptide, yielding the purified target peptide.
Data Presentation
The following tables summarize illustrative quantitative data for peptide synthesis using the this compound hydrophobic tag. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Table 1: Illustrative Yields for a Model Pentapeptide Synthesis
| Step | Operation | Starting Material (mmol) | Product (mmol) | Yield (%) |
| 1 | Tag Attachment (Fmoc-Gly-OH) | 1.0 | 0.92 | 92 |
| 2 | Fmoc Deprotection | 0.92 | 0.90 | 98 |
| 3 | Coupling (Fmoc-Ala-OH) | 0.90 | 0.86 | 96 |
| 4 | Fmoc Deprotection | 0.86 | 0.84 | 98 |
| 5 | Coupling (Fmoc-Leu-OH) | 0.84 | 0.80 | 95 |
| 6 | Fmoc Deprotection | 0.80 | 0.78 | 97 |
| 7 | Coupling (Fmoc-Phe-OH) | 0.78 | 0.74 | 95 |
| 8 | Fmoc Deprotection | 0.74 | 0.72 | 97 |
| 9 | Coupling (Fmoc-Val-OH) | 0.72 | 0.68 | 94 |
| 10 | Final Fmoc Deprotection | 0.68 | 0.66 | 97 |
| 11 | Tag Cleavage & Purification | 0.66 | 0.53 | 80 |
| Overall | - | 1.0 | 0.53 | 53 |
Table 2: Purity of Intermediates and Final Product
| Peptide Stage | Analytical Method | Purity (%) |
| Fmoc-Gly-Tag | HPLC | >98 |
| H-Gly-Tag | HPLC | >97 |
| Fmoc-Ala-Gly-Tag | HPLC | >98 |
| H-Ala-Gly-Tag | HPLC | >97 |
| ... (intermediate steps) | HPLC | >95 |
| H-Val-Phe-Leu-Ala-Gly-OH (Final Product) | HPLC-MS | >95 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of similar hydrophobic benzyl alcohols.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
1-Bromodecane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Alkylation:
-
To a solution of 2,4-dihydroxybenzaldehyde (1 eq) in DMF, add K₂CO₃ (2.5 eq).
-
Add 1-bromodecane (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain crude 2,4-bis(decyloxy)benzaldehyde. Purify by column chromatography if necessary.
-
-
Reduction:
-
Dissolve the 2,4-bis(decyloxy)benzaldehyde (1 eq) in a mixture of DCM and MeOH.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water at 0°C.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting this compound can be purified by recrystallization or column chromatography.
-
Protocol 2: Attachment of the First Amino Acid to the Hydrophobic Tag
Materials:
-
This compound
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 eq), Fmoc-amino acid (1.2 eq), and DMAP (0.1 eq) in DCM.
-
Cool the solution to 0°C.
-
Add a solution of DCC or DIC (1.2 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the Fmoc-amino acid-tagged product by column chromatography.
Protocol 3: Peptide Elongation Cycle (Coupling and Deprotection)
This cycle is repeated for each amino acid to be added to the peptide chain.
Materials:
-
Fmoc-peptide-tag conjugate
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Precipitation solvent (e.g., acetonitrile or methanol)
A. Fmoc Deprotection:
-
Dissolve the Fmoc-peptide-tag conjugate in a minimal amount of DCM or DMF.
-
Add the deprotection solution (20% piperidine in DMF, ~10 eq).
-
Stir at room temperature for 20-30 minutes.[1]
-
Induce precipitation of the deprotected peptide-tag by adding an excess of cold acetonitrile or methanol.
-
Collect the precipitate by filtration and wash with the precipitation solvent.
-
Dry the product under vacuum.
B. Amino Acid Coupling:
-
Dissolve the deprotected peptide-tag conjugate in DCM or DMF.
-
In a separate flask, dissolve the next Fmoc-amino acid (1.5 eq), coupling reagent (1.5 eq), and HOBt (if using DIC) (1.5 eq) in DCM or DMF.
-
Add DIPEA (3 eq) to the amino acid mixture and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the peptide-tag solution.
-
Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, precipitate the new, longer Fmoc-peptide-tag conjugate by adding an excess of cold acetonitrile or methanol.
-
Collect the precipitate by filtration, wash with the precipitation solvent, and dry under vacuum.
Protocol 4: Cleavage of the Peptide from the Hydrophobic Tag
Materials:
-
Fully assembled peptide-tag conjugate
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Dissolve the peptide-tag conjugate in the cleavage cocktail. The specific scavengers in the cocktail will depend on the amino acid composition of the peptide.
-
Stir at room temperature for 2-4 hours.
-
Precipitate the cleaved peptide by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
-
The crude peptide can be further purified by reverse-phase HPLC.
Visualizations
Caption: Workflow for tag-assisted liquid-phase peptide synthesis.
Caption: Purification principle by precipitation.
References
Application Notes and Protocols for the Utilization of (2,4-Bis(decyloxy)phenyl)methanol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of (2,4-Bis(decyloxy)phenyl)methanol as a monomer in polymer synthesis. The focus is on the synthesis of dendritic polymers, specifically poly(benzyl ether) dendrimers, which are of significant interest for applications in drug delivery and other biomedical fields. The protocols provided are based on the well-established Williamson ether synthesis and are adaptable for both convergent and divergent synthetic strategies. This document aims to equip researchers with the necessary information to effectively utilize this versatile monomer in the creation of complex, functional polymeric architectures.
Introduction
This compound is a functionalized aromatic alcohol characterized by a central phenyl ring substituted with two decyloxy chains and a primary methanol group. The long alkyl chains impart significant hydrophobicity and can influence the self-assembly and solubility of the resulting polymers, making them suitable for applications in drug delivery systems where encapsulation of hydrophobic therapeutic agents is desired. The methanol functional group serves as a reactive site for polymerization, enabling its incorporation into various polymer backbones.
This document focuses on the application of this compound in the synthesis of Fréchet-type poly(benzyl ether) dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique architecture, featuring a central core, repeating branched units, and a high density of terminal functional groups, makes them ideal candidates for advanced drug delivery systems, gene therapy, and diagnostics.
Polymer Synthesis Strategies
The synthesis of poly(benzyl ether) dendrimers from this compound can be achieved through two primary strategies: the divergent method and the convergent method. Both approaches rely on the Williamson ether synthesis, a robust and widely used reaction for the formation of ethers from an alcohol and an alkyl halide in the presence of a base.[1][2][3][4]
Divergent Synthesis
In the divergent approach, the dendrimer is grown outwards from a central core molecule. The synthesis begins with the reaction of the core's functional groups with the monomer, this compound, to form the first generation (G1). Subsequent iterative steps of activation of the peripheral functional groups followed by reaction with more monomer lead to the formation of higher generations (G2, G3, etc.).
Convergent Synthesis
The convergent strategy involves the synthesis of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core in the final step. This method offers better control over the final structure and generally leads to fewer defects, although it can be more synthetically demanding for higher generations.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of poly(benzyl ether) dendrons and dendrimers using this compound or its derivatives. Researchers should optimize these conditions based on their specific target structures and available resources.
Materials and Reagents
-
This compound (Monomer)
-
Benzyl bromide (or other suitable alkyl halide for chain extension)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (Base)
-
N,N-Dimethylformamide (DMF) or Acetone (Solvent)
-
18-Crown-6 (Phase-transfer catalyst, optional, particularly with K₂CO₃)
-
Ethyl acetate (for extraction)
-
Hexane (for extraction and purification)
-
Magnesium sulfate (MgSO₄) (Drying agent)
-
Silica gel (for column chromatography)
Protocol 1: Synthesis of a First-Generation (G1) Dendron
This protocol describes the initial step in a convergent synthesis, where the peripheral units are attached to the monomer.
Reaction Scheme:
This compound + 2 eq. Benzyl bromide --(Base, Solvent)--> G1-Dendron
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure G1 dendron.
Protocol 2: General Williamson Ether Synthesis for Dendrimer Growth
This protocol can be adapted for both divergent and convergent approaches for subsequent generation growth.
Procedure:
-
Dissolve the alcohol-functionalized dendron or dendrimer (1.0 eq.) in a suitable solvent (e.g., acetone or DMF).
-
Add a base, such as potassium carbonate (excess, e.g., 5-10 eq.), and optionally, a phase-transfer catalyst like 18-crown-6 (0.1 eq.).
-
Add the alkyl halide-functionalized monomer or dendron (stoichiometric amount based on the number of hydroxyl groups) to the mixture.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by an appropriate method, such as precipitation, recrystallization, or column chromatography.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the synthesis of poly(benzyl ether) dendrimers. The exact values will depend on the specific reaction conditions and the generation of the dendrimer.
Table 1: Reaction Parameters for G1 Dendron Synthesis
| Parameter | Value |
| Monomer | This compound |
| Alkyl Halide | Benzyl bromide |
| Molar Ratio (Monomer:Halide:Base) | 1 : 2.2 : 2.2 |
| Solvent | Anhydrous DMF |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Table 2: Characterization Data for Poly(benzyl ether) Dendrimers
| Generation | Molecular Weight ( g/mol ) (Calculated) | Polydispersity Index (PDI) (from GPC) |
| G1 | ~1000 - 1500 | < 1.1 |
| G2 | ~2500 - 3500 | < 1.1 |
| G3 | ~5500 - 7500 | < 1.2 |
| G4 | ~11500 - 15500 | < 1.2 |
Note: The molecular weights are illustrative and will vary based on the exact structure of the core and repeating units. PDI values are typically low for dendrimers, indicating a high degree of monodispersity.
Visualizations
Signaling Pathway/Experimental Workflow Diagrams
Caption: Williamson Ether Synthesis Workflow.
Caption: Convergent Synthesis of Dendrimers.
Conclusion
This compound is a valuable monomer for the construction of well-defined polymeric architectures, particularly poly(benzyl ether) dendrimers. The protocols outlined in this document, based on the robust Williamson ether synthesis, provide a solid foundation for researchers to synthesize these complex macromolecules. The resulting polymers, with their tunable properties and high degree of functionality, hold significant promise for various applications, including the development of next-generation drug delivery systems. Careful control of reaction conditions and purification procedures are paramount to achieving the desired monodisperse products.
References
Application Notes and Protocols for the Oxidation of (2,4-Bis(decyloxy)phenyl)methanol to 2,4-Bis(decyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and materials science. (2,4-Bis(decyloxy)phenyl)methanol is a precursor to 2,4-bis(decyloxy)benzaldehyde, a valuable building block characterized by its long alkyl chains which impart unique solubility and electronic properties. This document provides detailed application notes and experimental protocols for various methods to effect this oxidation, offering a comparative overview of common and modern techniques.
Comparative Data of Oxidation Methods
The following table summarizes quantitative data for different methods applicable to the oxidation of benzylic alcohols. While specific data for this compound is not extensively published, the presented data for analogous substrates provide a strong predictive framework for reaction efficiency.
| Oxidation Method | Reagent/Catalyst | Solvent | Reaction Time | Typical Yield (%) | Notes |
| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate (PCC) on Alumina | Solvent-free | 10 min | ~94 | Rapid and high-yielding, but chromium-based reagents are toxic and require careful handling and disposal. |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane (DCM) | 0.5 - 2 hours | 75 - 90 | Mild conditions, high chemoselectivity, and tolerance for sensitive functional groups.[1][2] |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Et₃N | Dichloromethane (DCM) | 15 - 30 min | >90 | Mild, metal-free, and high-yielding, but produces malodorous dimethyl sulfide as a byproduct.[3] |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl | DCM/Water | 15 min - 1 h | 90 - 98 | "Green" and efficient method using a catalytic amount of TEMPO and a stoichiometric amount of a less hazardous oxidant.[4] |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC) on Alumina
This protocol describes a rapid and efficient solvent-free oxidation of a benzylic alcohol.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Alumina (neutral, activity I)
-
tert-Butanol (t-BuOH)
-
Diethyl ether
-
Water
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) supplies (silica gel plates, developing chamber, UV lamp)
-
Filtration apparatus
Procedure:
-
In a mortar, add 2 g of alumina and 0.43 g (2 mmol) of pyridinium chlorochromate.
-
Grind the mixture with a pestle for 1 minute to obtain a homogeneous orange powder.
-
Add 1 mmol of this compound and a few drops of t-BuOH to the mortar.
-
Grind the reaction mixture for 10 minutes at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a flask containing 20 mL of diethyl ether and 10 mL of water.
-
Stir the mixture vigorously for 5 minutes.
-
Separate the organic layer, and wash it with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-bis(decyloxy)benzaldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
This method employs a mild and highly selective hypervalent iodine reagent.[1][5]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 1 mmol of this compound in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.1 equivalents of Dess-Martin Periodinane to the solution with stirring.
-
Stir the reaction mixture at room temperature for 0.5 to 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Protocol 3: Swern Oxidation
This protocol is a classic, mild, and metal-free oxidation method.[3][6]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add 10 mL of anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of oxalyl chloride to the stirred DCM, followed by the dropwise addition of 2.2 equivalents of anhydrous DMSO.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of 1 mmol of this compound in 5 mL of anhydrous DCM dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for another 15 minutes.
-
Add 5 equivalents of triethylamine dropwise, and stir for 5 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Experimental Workflow
The following diagrams illustrate the general workflows for the described oxidation protocols.
Caption: Workflow for PCC-mediated oxidation.
Caption: Workflows for DMP and Swern oxidations.
Logical Relationship of Oxidation Methods
The choice of an oxidation method often involves a trade-off between reaction conditions, reagent toxicity, and functional group tolerance. The following diagram illustrates these relationships.
Caption: Decision factors for oxidation methods.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. universalprint.org [universalprint.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of (2,4-Bis(decyloxy)phenyl)methanol
Introduction
(2,4-Bis(decyloxy)phenyl)methanol is a substituted benzyl alcohol derivative with potential applications in organic synthesis, materials science, and drug development. The reduction of its benzylic alcohol functional group to a methyl group yields 2,4-bis(decyloxy)toluene, a key intermediate for various downstream applications. This document provides detailed protocols for the reduction of this compound, focusing on catalytic hydrogenation methods. The information is intended for researchers, scientists, and professionals in drug development and related fields.
The primary transformation discussed is the hydrogenolysis of the C-O bond at the benzylic position, which is a common and effective method for the deoxygenation of benzylic alcohols.
Reaction Scheme
Caption: General reaction scheme for the reduction of this compound.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and hydrogen source is critical for the efficient reduction of benzylic alcohols. The following table summarizes various catalytic systems applicable to this transformation based on established literature for similar substrates.[1][2][3][4]
| Catalyst System | Hydrogen Source | Typical Reaction Conditions | Advantages | Potential Challenges |
| Palladium on Carbon (Pd/C) | H₂ gas | 1-5 mol% Pd/C, 1-50 bar H₂, RT to 80°C, various solvents (Ethanol, Methanol, Ethyl Acetate) | Highly efficient, cost-effective, readily available.[1][4][5] | May require pressure equipment; potential for over-reduction of other functional groups. |
| Palladium on Carbon (Pd/C) | Transfer Hydrogenation (e.g., 2-Propanol, Formic Acid) | 5-10 mol% Pd/C, hydrogen donor as solvent or co-solvent, 60-100°C | Avoids the use of high-pressure H₂ gas, good selectivity.[1][4] | May require higher catalyst loading and temperature; formic acid can be corrosive.[4] |
| Platinum(IV) Oxide (Adams' Catalyst) | H₂ gas | 1-5 mol% PtO₂, 1-3 bar H₂, RT, acidic medium (e.g., acetic acid in ethanol) | Effective for hydrogenation of the aromatic ring if desired, but can be selective for the benzyl group under controlled conditions.[3] | Can lead to ring hydrogenation; catalyst can be expensive. |
| Ruthenium on Carbon (Ru/C) | H₂ gas | 1-5 mol% Ru/C, 10-100 bar H₂, 50-150°C | Robust and can be effective when other catalysts fail. | May require higher temperatures and pressures. |
| Nickel-based Catalysts (e.g., Raney Ni) | H₂ gas | 5-10 wt% Raney Ni, 10-100 bar H₂, 50-150°C | Cost-effective alternative to precious metal catalysts. | Often requires higher temperatures and pressures; can have lower selectivity. |
Experimental Protocols
The following protocols provide detailed methodologies for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas
This protocol describes the reduction of this compound to 2,4-bis(decyloxy)toluene using a standard catalytic hydrogenation setup.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration setup (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Catalyst Addition: To the solution, carefully add 10% Pd/C (0.05 eq by weight).
-
Setup: Place the flask in the Parr hydrogenator.
-
Inerting: Seal the apparatus and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, carefully depressurize the system and purge with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Purification: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product. The crude 2,4-bis(decyloxy)toluene can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and 2-Propanol
This protocol provides an alternative to using high-pressure hydrogen gas by employing 2-propanol as a hydrogen donor.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
2-Propanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration setup (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 2-propanol.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with 2-propanol.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product, 2,4-bis(decyloxy)toluene, can be purified by column chromatography if needed.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: Workflow for the reduction of this compound.
Safety Precautions
-
Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in a well-ventilated area and avoid ignition sources.
-
Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a fume hood designed for hydrogenation reactions.
-
Pressure Reactions: When using a Parr hydrogenator or any pressure vessel, ensure it is properly maintained and operated by trained personnel. Always follow the manufacturer's safety guidelines.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
References
Application Notes and Protocols: Utilizing (2,4-Bis(decyloxy)phenyl)methanol in the Development of High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Bis(decyloxy)phenyl)methanol is an aromatic alcohol characterized by a central phenyl ring functionalized with a reactive methanol group and two long C10 alkyl chains (decyloxy groups). This unique structure imparts a desirable combination of properties for advanced coating formulations. The long alkyl chains are intensely hydrophobic, suggesting a significant potential for enhancing the water repellency and, consequently, the anti-corrosion properties of coating systems. The terminal hydroxyl group offers a reactive site for incorporation into various polymer backbones, such as epoxies and polyurethanes, or for further functionalization.
These application notes provide detailed protocols for the synthesis of this compound, its incorporation as an additive in a model epoxy coating system, and standardized methods for evaluating the resulting performance enhancements. The presented data, while illustrative, is based on the expected performance improvements derived from structurally similar hydrophobic additives used in high-performance coatings.
Chemical Properties and Synthesis
This compound is a waxy solid at room temperature, soluble in many organic solvents but virtually insoluble in water. Its synthesis is a two-step process involving a Williamson ether synthesis to attach the decyloxy chains, followed by the reduction of a benzaldehyde intermediate to the final benzyl alcohol.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2725764-22-5 |
| Molecular Formula | C₂₇H₄₈O₃ |
| Molecular Weight | 420.67 g/mol |
| Appearance | White to off-white solid |
| Boiling Point (Predicted) | 529.5 ± 35.0 °C |
| Density (Predicted) | 0.938 ± 0.06 g/cm³ |
| Solubility | Soluble in THF, Dichloromethane, Chloroform. Insoluble in water. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of this compound from 2,4-dihydroxybenzaldehyde.
Part A: Synthesis of 2,4-Bis(decyloxy)benzaldehyde
-
Materials:
-
2,4-dihydroxybenzaldehyde (1.0 eq)
-
1-Bromodecane (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2,4-dihydroxybenzaldehyde and anhydrous DMF.
-
Add anhydrous potassium carbonate to the stirring solution.
-
Add 1-bromodecane dropwise to the suspension.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2,4-bis(decyloxy)benzaldehyde as a pale yellow oil.
-
Part B: Reduction to this compound
-
Materials:
-
2,4-Bis(decyloxy)benzaldehyde (from Part A) (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 2,4-bis(decyloxy)benzaldehyde in a mixture of DCM and MeOH in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield this compound as a white solid. Recrystallization from ethanol may be performed for higher purity.
-
Protocol 2: Formulation of a Hydrophobic Epoxy Coating
This protocol describes the incorporation of this compound as a hydrophobic additive into a standard two-part epoxy resin system.
-
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Part A)
-
Polyamide or amine-based curing agent (Part B)
-
This compound (Additive)
-
Xylene or a suitable solvent for viscosity adjustment
-
Mild steel panels (Q-panels) for coating application
-
Mechanical stirrer
-
-
Procedure:
-
Prepare two formulations: a control (Standard Epoxy) and the modified version (Modified Epoxy).
-
For the Modified Epoxy, dissolve this compound into the epoxy resin (Part A) at a loading of 2% by weight. Use a mechanical stirrer and gentle heating (40-50°C) to ensure complete dissolution. Allow to cool to room temperature.
-
Add the curing agent (Part B) to both the Standard Epoxy and the Modified Epoxy formulations according to the manufacturer's recommended stoichiometric ratio (e.g., 2:1 resin to hardener by weight).
-
Mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogenous mixture is achieved.
-
If necessary, adjust the viscosity of both formulations by adding a small amount of xylene.
-
Apply the coatings to pre-cleaned and degreased mild steel panels using a drawdown bar to achieve a consistent dry film thickness of approximately 100 µm.
-
Allow the coated panels to cure at ambient temperature for 7 days before testing.
-
Performance Evaluation Protocols & Results
The following protocols are standard methods for evaluating the performance of protective coatings. The data presented in the tables are illustrative of the expected improvements when incorporating a hydrophobic additive like this compound.
Protocol 3: Hydrophobicity Assessment (Water Contact Angle)
-
Apparatus: Goniometer / Contact Angle Meter.
-
Procedure:
-
Place a cured coated panel on the sample stage.
-
Dispense a 5 µL droplet of deionized water onto the coating surface.
-
Capture the image of the droplet and measure the static contact angle at the liquid-solid interface.
-
Perform measurements at five different locations on each sample and calculate the average.
-
Table 2: Water Contact Angle Measurements
| Coating Formulation | Average Water Contact Angle (°) |
| Standard Epoxy | 75.2 ± 2.1 |
| Modified Epoxy (2% Additive) | 105.8 ± 1.9 |
The long decyloxy chains of the additive are expected to orient at the coating-air interface, significantly reducing surface energy and increasing the water contact angle, transitioning the surface from hydrophilic to hydrophobic.
Protocol 4: Corrosion Resistance - Salt Spray Test (ASTM B117)
-
Apparatus: Salt spray cabinet.
-
Procedure:
-
Scribe an 'X' through the coating to the metal substrate on the cured panels.
-
Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.
-
Expose the panels to a continuous spray of 5% NaCl solution at 35°C.
-
Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
-
Record the number of hours until significant corrosion is observed.
-
Table 3: Salt Spray (ASTM B117) Test Results
| Coating Formulation | Hours to Failure (Scribe Creepage > 2mm) | Observations |
| Standard Epoxy | ~ 250 hours | Significant blistering and rust formation along the scribe. |
| Modified Epoxy (2% Additive) | > 500 hours | Minimal creepage from the scribe; reduced blistering. |
Protocol 5: Corrosion Resistance - Electrochemical Impedance Spectroscopy (EIS)
-
Apparatus: Potentiostat with a frequency response analyzer, three-electrode cell.
-
Procedure:
-
Use the coated panel as the working electrode, a graphite rod as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the test area in a 3.5% NaCl solution.
-
After the open-circuit potential has stabilized, apply a sinusoidal AC voltage (10 mV amplitude) over a frequency range of 100 kHz to 0.01 Hz.
-
Record the impedance data and plot it in Bode and Nyquist formats. The impedance modulus at low frequency (|Z|₀.₀₁Hz) is a key indicator of barrier performance.
-
Table 4: Electrochemical Impedance Spectroscopy (EIS) Data after 30 Days Immersion
| Coating Formulation | Low-Frequency Impedance Modulus (|Z|₀.₀₁Hz) (Ω·cm²) | | :--- | :--- | | Standard Epoxy | 1.5 x 10⁷ | | Modified Epoxy (2% Additive) | 2.8 x 10⁹ |
The significantly higher impedance of the modified coating indicates superior barrier properties, as the hydrophobic nature of the additive impedes the ingress of water and corrosive ions to the metal substrate.
Protocol 6: Mechanical Properties Assessment
A. Adhesion Test (ASTM D3359 - Test Method B)
-
Procedure:
-
Make a series of six parallel cuts through the coating to the substrate, followed by another six cuts at a 90-degree angle to create a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the lattice and smooth it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
Classify the adhesion based on the ASTM scale from 5B (no detachment) to 0B (severe detachment).
-
B. Hardness Test (ASTM D4366 - König Pendulum Hardness)
-
Procedure:
-
Place the coated panel on the instrument stage.
-
Deflect the König pendulum to 6° and release it, allowing it to oscillate on the coating surface.
-
Measure the time (in seconds) it takes for the amplitude of oscillation to decrease from 6° to 3°.
-
Table 5: Mechanical Properties of Coatings
| Coating Formulation | Adhesion Rating (ASTM D3359) | König Hardness (seconds) |
| Standard Epoxy | 5B | 185 ± 5 |
| Modified Epoxy (2% Additive) | 5B | 182 ± 6 |
The incorporation of the additive at low concentrations is not expected to significantly impact the bulk mechanical properties of the epoxy coating. The long alkyl chains act primarily at the surface and do not interfere with the cross-linking of the epoxy matrix.
Conclusion
The addition of this compound to an epoxy coating system demonstrates significant potential for enhancing protective properties. The long, hydrophobic decyloxy chains effectively increase the water contact angle, creating a water-repellent surface. This hydrophobicity translates into superior corrosion resistance, as evidenced by extended performance in salt spray testing and a substantial increase in impedance measured by EIS. These improvements are achieved without compromising the fundamental mechanical properties of the coating, such as adhesion and hardness. Therefore, this compound represents a promising additive for the development of next-generation anti-corrosion and water-resistant coatings.
Application Notes and Protocols for Studying the Antimicrobial Properties of (2,4-Bis(decyloxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Bis(decyloxy)phenyl)methanol is a synthetic organic compound characterized by a phenylmethanol core substituted with two decyloxy chains. While direct studies on the antimicrobial properties of this specific molecule are not extensively available in current literature, the structural class to which it belongs—long-chain alkoxy-substituted phenols—has been a subject of interest in the exploration of new antimicrobial agents. The lipophilic nature imparted by the long alkyl chains suggests a potential for interaction with and disruption of microbial cell membranes, a common mechanism of action for this class of compounds.[1]
These application notes provide a framework for researchers to investigate the antimicrobial potential of this compound. The protocols outlined below are standard methods for determining the efficacy of novel antimicrobial compounds. The provided data tables are illustrative, based on expected outcomes for structurally similar molecules, and are intended to serve as a template for presenting experimental results.
Hypothesized Mechanism of Action
The proposed antimicrobial mechanism for this compound is based on its chemical structure. The two long decyloxy chains are highly lipophilic, suggesting they can readily insert into the lipid bilayer of microbial cell membranes. This insertion is hypothesized to disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The phenylmethanol moiety may also contribute to this activity by interacting with membrane proteins or the phospholipid head groups.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2,4-Bis(decyloxy)phenyl)methanol for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is a Williamson ether synthesis, where 2,4-dihydroxybenzaldehyde is reacted with a decyl halide (e.g., 1-bromodecane) in the presence of a base to form 2,4-bis(decyloxy)benzaldehyde. The second step is the reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride to yield the final product, this compound.[1][2]
Q2: What are the critical parameters to control during the Williamson ether synthesis step for optimal yield?
A2: Key parameters include the choice of base, solvent, reaction temperature, and reaction time. Anhydrous conditions are crucial to prevent side reactions. A moderately strong base like potassium carbonate is often used. The choice of a polar aprotic solvent such as acetone or DMF can facilitate the reaction. The temperature is typically elevated to ensure a reasonable reaction rate, but excessive heat should be avoided to minimize decomposition.
Q3: Which reducing agents are suitable for the conversion of the aldehyde to the alcohol?
A3: Mild reducing agents are generally preferred to selectively reduce the aldehyde without affecting other functional groups. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation.[1] Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger reducing agent and requires strictly anhydrous conditions.[1][3]
Q4: What are common impurities encountered in the synthesis, and how can they be removed?
A4: Common impurities may include unreacted starting materials (2,4-dihydroxybenzaldehyde or 1-bromodecane), the intermediate aldehyde (2,4-bis(decyloxy)benzaldehyde), and byproducts from side reactions. Purification is typically achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Williamson Ether Synthesis Step | Incomplete reaction due to insufficient base or reaction time. | - Use a slight excess of the base (e.g., 2.2-2.5 equivalents of K₂CO₃).- Monitor the reaction by TLC until the starting material is consumed.- Ensure the decyl halide is of good quality and used in slight excess. |
| Wet reagents or solvent. | - Use anhydrous solvents and freshly dried reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inappropriate reaction temperature. | - Optimize the reaction temperature. For many Williamson ether syntheses, refluxing in acetone or heating in DMF to 60-80°C is effective. | |
| Incomplete Reduction of the Aldehyde | Insufficient amount of reducing agent. | - Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).- Add the reducing agent portion-wise to control the reaction. |
| Deactivated reducing agent. | - Use a fresh, unopened container of the reducing agent.- Ensure proper storage of the reducing agent to prevent decomposition. | |
| Formation of Side Products (e.g., over-oxidation) | The final alcohol product can be susceptible to oxidation back to the aldehyde, especially during workup or purification.[1][2] | - Use mild workup conditions.- Avoid excessive exposure to air and heat during purification.- Use deoxygenated solvents if necessary. |
| Difficulty in Product Purification | The product and impurities have similar polarities. | - Optimize the eluent system for column chromatography. A gradient elution might be necessary.- Try recrystallization from different solvent systems (e.g., ethanol, hexane/ethyl acetate). |
| Oily product that is difficult to crystallize. | - The long decyloxy chains can lead to an oily product. Try trituration with a non-polar solvent like cold hexane to induce solidification.- If the product remains an oil, purification by column chromatography is the best approach. |
Experimental Protocols
Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde (Williamson Ether Synthesis)
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.5 eq).
-
Add 1-bromodecane (2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or to 70°C (for DMF) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2,4-bis(decyloxy)benzaldehyde, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound (Reduction)
-
Dissolve the crude 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at 0°C (ice bath).
-
Add sodium borohydride (1.5 eq) portion-wise to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water or dilute HCl at 0°C.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to obtain the pure product. A 65% yield has been reported for a similar reduction.[3]
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Reduction |
| Starting Material | 2,4-Dihydroxybenzaldehyde | 2,4-Bis(decyloxy)benzaldehyde |
| Reagents | 1-Bromodecane, K₂CO₃ | Sodium Borohydride |
| Solvent | Acetone or DMF | Methanol/Dichloromethane |
| Temperature | Reflux (Acetone) or 70°C (DMF) | 0°C to Room Temperature |
| Reaction Time | 24 - 48 hours | 2 - 4 hours |
| Typical Yield | > 80% (for similar reactions) | 65-95% (for similar reactions)[3] |
Visualized Workflows and Pathways
Caption: Overall workflow for the synthesis of this compound.
Caption: Key reaction pathway and a potential side reaction.
References
Technical Support Center: Purification of (2,4-Bis(decyloxy)phenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (2,4-Bis(decyloxy)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. Due to the long decyloxy chains, the compound is quite hydrophobic, which influences the choice of solvents for both techniques.[1][2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 2,4-dihydroxybenzaldehyde or its derivatives, mono-alkylated intermediates, and byproducts from the reduction step, such as the corresponding aldehyde or over-reduced alkane species.[1][3] The synthesis often involves the reaction of a phenol derivative with a decyl halide, followed by reduction, so incomplete reactions at either step are a primary source of impurities.[1]
Q3: My purified this compound appears as an oil or a waxy solid, making it difficult to handle. Is this normal?
A3: Yes, due to the two long decyloxy chains, this compound can have a low melting point and may present as a waxy solid or a viscous oil at room temperature, especially if even minor impurities are present. Achieving a crystalline solid may require high purity and specific crystallization conditions.
Q4: How can I effectively monitor the progress of my column chromatography purification?
A4: Thin-layer chromatography (TLC) is the most effective method for monitoring column chromatography. Use a solvent system similar to your column's mobile phase. The spots can be visualized under UV light (254 nm) and by staining with a p-anisaldehyde solution, which is generally effective for visualizing alcohols and other functional groups.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | Inappropriate solvent system (too polar or non-polar). | Systematically vary the ratio of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Product is Tailing on the TLC/Column | The compound may be too polar for the chosen solvent system, or the silica gel may be too acidic. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to reduce tailing, especially if basic impurities are suspected. Consider using neutral alumina instead of silica gel. |
| Co-elution of Product and Impurities | The polarity of the product and a key impurity are too similar. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or a mixture of toluene and acetone. If co-elution persists, a subsequent recrystallization may be necessary. |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, start with a low percentage of ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate. |
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The solvent is too good a solvent, or the solution is cooling too quickly. The presence of impurities can also inhibit crystallization. | Add a small amount of a "poor" solvent (an anti-solvent) dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly. A seed crystal can also be added. Ensure the crude product is reasonably pure before attempting recrystallization. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not saturated. | Reduce the amount of solvent used to dissolve the crude product. Try a different solvent or a binary solvent system. Gently scratching the inside of the flask with a glass rod at the meniscus can sometimes induce crystallization. |
| Low Recovery of Purified Product | The compound has significant solubility in the recrystallization solvent even at low temperatures. | Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or refrigerator). Minimize the amount of solvent used for dissolution. |
| Crystals are Colored | Colored impurities are trapped in the crystal lattice. | The crude material may need to be passed through a small plug of silica gel or treated with activated charcoal before recrystallization to remove highly colored impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Preparation of the Silica Slurry: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Packing the Column: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
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Loading the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for a hydrophobic molecule like this are isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes |
| Methanol | Insoluble | Sparingly Soluble | Poor | |
| Ethanol | Sparingly Soluble | Soluble | Small Needles | |
| Isopropanol | Sparingly Soluble | Soluble | Good | Potential for good recovery. |
| Acetonitrile | Sparingly Soluble | Soluble | Good | [4] |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Too soluble for single solvent use. |
| Hexanes | Insoluble | Insoluble | N/A | |
| Dichloromethane | Very Soluble | Very Soluble | N/A | Useful for chromatography. |
| Toluene | Soluble | Very Soluble | Poor | |
| Ethyl Acetate/Hexanes | Variable | Variable | Good | Promising binary system. |
| Dichloromethane/Methanol | Variable | Variable | Good | Promising binary system. |
Table 2: Column Chromatography Fraction Log
| Fraction # | Eluent System (Hexanes:Ethyl Acetate) | TLC Rf of Major Spot | UV Active? | Stains with p-anisaldehyde? | Notes |
| 1-5 | 98:2 | - | No | No | Non-polar impurities. |
| 6-10 | 95:5 | 0.5 | Yes | No | Possible aldehyde byproduct. |
| 11-20 | 90:10 | 0.35 | Yes | Yes (Blue/Purple) | Product Fractions |
| 21-25 | 80:20 | 0.1 | Yes | Yes (Darker) | More polar impurities. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for the recrystallization of organic compounds.
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during SNAr experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My SNAr reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
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Insufficiently Activated Aromatic Ring: The SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer intermediate by electron-withdrawing groups (EWGs).[1] If your aromatic ring is not sufficiently activated, the reaction will be slow or may not proceed at all.
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Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate.
-
Troubleshooting: The typical leaving group reactivity order for SNAr is F > Cl ≈ Br > I.[3] Fluorine is often the best leaving group due to its high electronegativity, which inductively activates the ring for nucleophilic attack.[4] If you are using a less reactive leaving group, consider switching to a fluoride if your synthesis allows.
-
-
Weak Nucleophile: The strength of the nucleophile is a key driver of the reaction.
-
Troubleshooting:
-
If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base is necessary to generate the more nucleophilic anionic species.
-
Ensure your nucleophile is not sterically hindered, as this can impede its approach to the aromatic ring.
-
-
-
Inappropriate Solvent: The solvent plays a critical role in solvating the reactants and intermediates.
-
Troubleshooting:
-
Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they solvate the cationic counter-ion of the nucleophile but not the anion, thus increasing its nucleophilicity.[3]
-
Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[2]
-
-
-
Suboptimal Temperature: SNAr reactions often require heating.
-
Troubleshooting: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be mindful of potential side reactions at elevated temperatures. For less activated substrates, heating to 50–60 °C may be necessary.[5]
-
-
Incorrect Reagent Stoichiometry or Purity:
-
Troubleshooting:
-
Verify the concentration and purity of your starting materials.
-
Ensure the correct stoichiometry is being used, particularly for the base if one is required.
-
-
Issue 2: Formation of Side Products
Q: My SNAr reaction is producing unexpected side products. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Mitigation Strategies:
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Hydrolysis of the Starting Material or Product: If water is present in the reaction mixture, it can act as a nucleophile, leading to the hydrolysis of the starting aryl halide or the desired product.
-
Mitigation: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
-
-
Reaction at Other Positions on the Aromatic Ring: While less common, nucleophilic attack can sometimes occur at positions other than the one bearing the leaving group, especially if the ring is highly activated.
-
Mitigation: Carefully control the reaction temperature. Lowering the temperature can sometimes improve regioselectivity.
-
-
Decomposition of Reagents or Products: At elevated temperatures, starting materials, products, or intermediates may decompose.
-
Mitigation: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after the reaction is complete. Consider running the reaction at a lower temperature for a longer duration.
-
-
Side Reactions Involving the Nucleophile or Base: Strong bases can sometimes react with other functional groups present in the starting materials or products.
Data Presentation
The following tables summarize quantitative data on the effects of various parameters on SNAr reactions.
Table 1: Effect of Solvent on SNAr Reaction Rate
| Solvent | Dielectric Constant (ε) | Relative Rate |
| DMSO | 47 | High |
| DMF | 37 | High |
| Acetonitrile | 36 | Moderate |
| Acetone | 21 | Moderate |
| THF | 7.6 | Low |
| Toluene | 2.4 | Very Low |
| Hexane | 1.9 | Very Low |
This table provides a general trend. Actual rates can vary depending on the specific reactants.[2][3]
Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate |
| -F | ~3000 |
| -Cl | 1 |
| -Br | ~0.8 |
| -I | ~0.4 |
Relative rates for the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.
Table 3: Effect of Base on the Yield of N-arylation of 3-methylindole with 1,2-dichlorobenzene
| Base | Equivalents of Base | Yield (%) |
| KOH | 1.0 | 25 |
| KOH | 2.0 | 55 |
| KOH | 3.0 | 71 |
| NaOH | 3.0 | Low Efficiency |
| Cs₂CO₃ | 3.0 | Ineffective |
| K₂CO₃ | 3.0 | Ineffective |
Reaction conditions: 3-methylindole (1.0 mmol), 1,2-dichlorobenzene (2.5 mmol), Base, DMSO (5 mL), 100 °C, 24 h.[7]
Experimental Protocols
This section provides detailed methodologies for key SNAr reactions.
Protocol 1: Synthesis of 2,4-Dinitrophenylaniline
This protocol describes the reaction of 1-chloro-2,4-dinitrobenzene with aniline.[8]
Materials:
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1-Chloro-2,4-dinitrobenzene
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Aniline
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Ethanol
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Stir bar
Procedure:
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To a round-bottom flask equipped with a stir bar and reflux condenser, add 1.0 g of 1-chloro-2,4-dinitrobenzene.
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Add a molar equivalent of aniline to the flask.
-
Add 15 mL of ethanol to the flask to serve as the solvent.
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Heat the reaction mixture to reflux with stirring for 30 minutes.
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After 30 minutes, remove the heat and allow the mixture to cool to room temperature.
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The product, 2,4-dinitrophenylaniline, will precipitate out of the solution upon cooling.
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Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Protocol 2: Synthesis of 4-Methoxy-1-nitrobenzene
This protocol details the reaction of 4-chloronitrobenzene with sodium methoxide.
Materials:
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4-Chloronitrobenzene
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Sodium methoxide
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Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In a dry round-bottom flask equipped with a stir bar and a reflux condenser, dissolve 4-chloronitrobenzene in anhydrous methanol.
-
Add a stoichiometric amount of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-methoxy-1-nitrobenzene.
Visualizations
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield SNAr reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. youtube.com [youtube.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Preventing side reactions during the synthesis of (2,4-Bis(decyloxy)phenyl)methanol
Technical Support Center: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in preventing common side reactions during the synthesis of this compound. The synthesis is typically a two-step process: a Williamson ether synthesis to attach the decyl chains, followed by the reduction of the benzaldehyde to a benzyl alcohol.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, organized by reaction step.
Step 1: Etherification of 2,4-Dihydroxybenzaldehyde
This step involves the dialkylation of 2,4-dihydroxybenzaldehyde with a decyl halide (e.g., 1-bromodecane) in the presence of a base.
Question 1: My etherification reaction resulted in a mixture of mono- and di-substituted products. How can I improve the yield of the desired (2,4-Bis(decyloxy)phenyl)benzaldehyde?
Answer: Incomplete dialkylation is a common issue. The hydroxyl group at the 4-position is generally more nucleophilic and less sterically hindered than the one at the 2-position, often leading to the formation of 4-(decyloxy)-2-hydroxybenzaldehyde as a major byproduct.[1] To favor the formation of the di-substituted product, consider the following adjustments:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the alkylating agent (1-bromodecane) and base. Using slightly more than 2.0 equivalents of each can drive the reaction to completion.
-
Choice of Base: A moderately strong base is required to deprotonate both hydroxyl groups without promoting side reactions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. Stronger bases like sodium hydroxide may increase the risk of other side reactions.
-
Reaction Time and Temperature: Williamson ether syntheses can be slow. Ensure the reaction is allowed to proceed for a sufficient duration (often 12-24 hours) at an elevated temperature (e.g., refluxing in acetone or acetonitrile) to ensure both hydroxyl groups react.[2]
-
Solvent: A polar aprotic solvent like acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) is ideal as it can dissolve the phenoxide intermediate and the alkyl halide.
Question 2: The yield of my etherification is low, and I've isolated 1-decene as a byproduct. What is causing this?
Answer: The formation of 1-decene indicates that an elimination reaction (E2) is competing with the desired substitution reaction (SN2). This is often caused by the choice of base and reaction temperature.
-
Basicity: Using a very strong or sterically hindered base can favor elimination. Stick to non-hindered carbonate bases like K₂CO₃.
-
Temperature Control: While heat is needed to drive the substitution, excessive temperatures can favor the elimination pathway. Maintain a consistent reflux without overheating.
Question 3: How can I selectively synthesize the mono-alkylated 4-(decyloxy)-2-hydroxybenzaldehyde?
Answer: To favor mono-alkylation at the more reactive 4-position, you can modify the reaction conditions to be milder.
-
Stoichiometry: Use only one equivalent of the decyl halide and base.
-
Milder Base: A milder base like cesium bicarbonate (CsHCO₃) or even sodium bicarbonate (NaHCO₃) can provide greater selectivity for the 4-position hydroxyl group.[1][2]
-
Lower Temperature: Running the reaction at a lower temperature will further favor the kinetically preferred product.
Step 2: Reduction of 2,4-Bis(decyloxy)benzaldehyde
This step reduces the aldehyde functional group to a primary alcohol using a chemical reducing agent.
Question 4: My final product is contaminated with the starting aldehyde. How can I ensure the reduction goes to completion?
Answer: Incomplete reduction is typically due to the reactivity of the reducing agent or insufficient reaction time. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.[3]
-
Reagent Amount: Use a molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents) to ensure all the aldehyde is consumed. NaBH₄ can slowly react with protic solvents like methanol or ethanol, so an excess is necessary to compensate for this decomposition.[4]
-
Reaction Time: Allow the reaction to stir for an adequate amount of time. Progress can be easily monitored by Thin Layer Chromatography (TLC).
-
Temperature: While NaBH₄ reductions are often run at room temperature or 0 °C, gentle warming may be required if the reaction is sluggish.
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Solvent: A mixture of a non-protic solvent like THF with a protic solvent like methanol or ethanol is common. The protic solvent is necessary to protonate the alkoxide intermediate formed during the reaction.[4]
Question 5: Are there any side reactions to be aware of with the ether functional groups during the reduction?
Answer: The diaryl ether linkages are very stable and will not be affected by common reducing agents like sodium borohydride (NaBH₄) or the stronger lithium aluminum hydride (LiAlH₄).[5] The primary concern in this step is the selective and complete reduction of the aldehyde.
Data Presentation
The following tables summarize typical reaction conditions for the two-step synthesis.
Table 1: Typical Reagents and Conditions for Etherification
| Parameter | Condition for Di-substitution | Condition for Mono-substitution (4-position) |
| Starting Material | 2,4-Dihydroxybenzaldehyde | 2,4-Dihydroxybenzaldehyde |
| Alkylating Agent | 1-Bromodecane (2.2 eq.) | 1-Bromodecane (1.0 eq.) |
| Base | K₂CO₃ or Cs₂CO₃ (2.5 eq.) | CsHCO₃ or NaHCO₃ (1.1 eq.) |
| Solvent | Acetonitrile or Acetone | Acetonitrile |
| Temperature | Reflux (e.g., ~82°C for ACN) | 60-80°C |
| Reaction Time | 12 - 24 hours | 6 - 12 hours |
Table 2: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Relative Strength | Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol, THF/Methanol | Safe, easy to handle. Selectively reduces aldehydes and ketones.[3] Requires excess due to reaction with protic solvents.[4] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | THF, Diethyl Ether (anhydrous) | Highly reactive, reacts violently with water and protic solvents.[5] Reduces aldehydes, ketones, esters, and carboxylic acids. Not necessary for this synthesis but effective. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dihydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile.
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Stir the suspension and add 1-bromodecane (2.2 eq.).
-
Heat the mixture to reflux (~82°C) and maintain for 18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure 2,4-bis(decyloxy)benzaldehyde.
Protocol 2: Synthesis of this compound
-
Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0°C to neutralize the excess NaBH₄ and hydrolyze the borate esters.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Reaction pathways during etherification.
Caption: Troubleshooting logic for the reduction step.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Stability and storage conditions for (2,4-Bis(decyloxy)phenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of (2,4-Bis(decyloxy)phenyl)methanol (CAS No. 2725764-22-5).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture.
Q2: What is the shelf life of this compound?
Q3: In which solvents is this compound soluble?
A3: Due to its long decyloxy chains, this compound is hydrophobic. It is expected to be soluble in nonpolar organic solvents. A related compound with longer alkyl chains is soluble in dichloromethane (DCM), tetrahydrofuran (THF), and chloroform, and insoluble in polar solvents like methanol and water[1]. While quantitative data is not available, it may also be soluble in dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[2]. It is always recommended to test solubility on a small scale first.
Q4: What are the primary applications of this compound?
A4: this compound is primarily used as a precursor in organic synthesis. Its structural features make it suitable for the preparation of liquid crystals and specialized surfactants. The long alkyl chains enhance its solubility in nonpolar media, a useful property for applications in coatings and functional fluids. Structurally similar compounds are utilized in liquid-phase peptide synthesis as hydrophobic tags to aid in purification[1].
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Compound appears discolored or has an unusual odor. | Degradation due to improper storage (exposure to air, light, or high temperatures). | Discard the reagent as it may lead to unreliable experimental results. Ensure future storage is at 2-8°C in a sealed, dry, and dark environment. |
| Difficulty dissolving the compound in a chosen solvent. | The solvent may be too polar. The compound has low solubility in polar solvents. | Use a nonpolar solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). Gentle warming and sonication may aid dissolution in moderately polar solvents like DMSO or DMF. |
| Incomplete reaction when used as a precursor. | 1. Insufficient reaction time or temperature. 2. Presence of impurities in the starting material or reagents. 3. Incompatibility with other reagents. | 1. Monitor the reaction by TLC or LC-MS and adjust the reaction time and/or temperature accordingly. 2. Ensure the purity of all reagents and solvents. 3. The hydroxyl group can be oxidized; avoid strong oxidizing agents if this is not the desired reaction[3][4]. |
| Formation of unexpected byproducts. | The benzylic alcohol functional group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. | Use inert atmosphere techniques (e.g., nitrogen or argon) if performing reactions sensitive to oxidation. Use freshly distilled solvents to minimize exposure to air. |
Experimental Protocols
While specific protocols for this compound are proprietary to various research and development labs, a general procedure for its use as a synthetic precursor is outlined below. This is based on the known reactivity of similar compounds.
General Protocol for Etherification using this compound:
This protocol describes a typical Williamson ether synthesis where the hydroxyl group of this compound is reacted with an alkyl halide.
-
Dissolution: Dissolve this compound in an appropriate anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.
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Deprotonation: Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution at 0°C to deprotonate the hydroxyl group, forming the alkoxide.
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Reaction: Slowly add the desired alkyl halide to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general synthetic route for this compound.
Caption: A decision tree for troubleshooting incomplete reactions.
Caption: Potential chemical degradation pathways for the compound.
References
Technical Support Center: Scaling Up the Production of (2,4-Bis(decyloxy)phenyl)methanol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2,4-Bis(decyloxy)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for producing this compound?
A1: The most common and scalable synthesis is a two-step process. The first step is a Williamson ether synthesis, where 2,4-dihydroxybenzaldehyde is reacted with a decyl halide (e.g., 1-bromodecane) under basic conditions to form the intermediate, 2,4-bis(decyloxy)benzaldehyde. The second step involves the reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride to yield the final product.[1][2]
Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis step?
A2: When scaling up the etherification, the following parameters are critical:
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Mixing and Heat Transfer: Ensuring uniform mixing and efficient heat dissipation is crucial as the reaction is often exothermic. The deteriorating surface-area-to-volume ratio in larger reactors can lead to localized overheating and side reactions.[3]
-
Reagent Addition: Controlled, slow addition of the alkylating agent can help manage the reaction exotherm.
-
Choice of Base and Solvent: In industrial settings, bases like potassium carbonate are common. The use of phase transfer catalysis can be beneficial in large-scale reactions.[4] Solvent choice impacts reaction rate, solubility, and safety.
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Side Reactions: Competition between the desired SN2 reaction and base-catalyzed elimination of the alkylating agent can become more significant at scale, especially if temperatures are not well-controlled.[4]
Q3: What challenges might I encounter when scaling up the reduction of the aldehyde intermediate?
A3: Scaling up the reduction step presents its own challenges:
-
Exotherm and Gas Evolution: The reaction of sodium borohydride with protic solvents (like ethanol) and the reduction itself can be exothermic and produce hydrogen gas. Proper venting and temperature control are essential for safety.
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Quenching: The post-reaction quenching step to destroy excess reducing agent must be performed carefully and slowly to control the rate of gas evolution and temperature increase.
-
Product Isolation: Ensuring complete precipitation and efficient filtration of the product from the reaction mixture is key to achieving high recovery yields.
Q4: How can reaction progress be monitored effectively in a large-scale setup?
A4: While Thin-Layer Chromatography (TLC) is suitable for lab-scale monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are more robust and quantitative methods for tracking the consumption of starting materials and the formation of the product and byproducts in a production environment.
Q5: What are the most viable methods for purifying this compound at an industrial scale?
A5: While column chromatography is effective in the lab, it is often not economically feasible for large quantities. The preferred industrial purification method is recrystallization, which can yield high-purity material with proper solvent selection and controlled cooling profiles.[1] Filtration and washing of the crude product are also critical steps.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde (Williamson Ether Synthesis)
This protocol is a representative lab-scale procedure. Scale-up requires process safety evaluation and equipment adaptation.
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Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,4-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable solvent such as acetone or N,N-Dimethylformamide (DMF).
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Reagent Addition: Begin stirring the mixture. Add 1-bromodecane (2.2 eq) to the flask.
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Reaction: Heat the mixture to reflux (typically 60-80°C, depending on the solvent) and maintain for 12-24 hours. Monitor the reaction's completion by TLC or HPLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent like ethanol or isopropanol.
Protocol 2: Reduction to this compound
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Setup: In a reactor equipped with a mechanical stirrer and a thermometer, dissolve the 2,4-bis(decyloxy)benzaldehyde (1.0 eq) from the previous step in a suitable alcohol solvent, such as ethanol.
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Reduction: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10-15°C.[5]
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as confirmed by TLC or HPLC.
-
Quenching: Slowly and carefully quench the reaction by adding dilute hydrochloric acid or saturated aqueous ammonium chloride until gas evolution ceases.
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Isolation: The product will often precipitate from the solution. Collect the solid by filtration, wash with cold water, and then a cold non-polar solvent like hexane to remove impurities.
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Drying: Dry the purified this compound under vacuum.
Data Presentation
Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis (Lab vs. Scale-Up)
| Parameter | Laboratory Scale (10-100 g) | Pilot / Production Scale (10-100 kg) | Key Considerations for Scale-Up |
| Mixing | Magnetic Stirrer | Mechanical/Impeller Stirrer | Ensure sufficient agitation to maintain a homogenous slurry and uniform heat distribution.[6] |
| Heating | Heating Mantle / Oil Bath | Jacketed Reactor (Steam/Hot Oil) | Slower heat transfer in large vessels; risk of localized overheating near the jacket wall.[3] |
| Temp. Control | ± 1-2°C | ± 5°C | Critical to prevent side reactions (e.g., elimination). Requires robust cooling systems.[4] |
| Reagent Addition | All at once or via dropping funnel | Metering pump over several hours | Crucial for managing exotherms and maintaining control of the reaction. |
| Typical Yield | 85-95% | 75-90% | Yields may decrease due to challenges in mixing, heat transfer, and post-treatment losses.[4][6] |
| Purification | Column Chromatography / Recrystallization | Recrystallization / Filtration & Washing | Chromatography is generally not viable at scale; optimization of crystallization is key.[1] |
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Synthesis Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Etherification Step | 1. Incomplete reaction. 2. Impure starting materials (especially the alkyl halide). 3. Side reaction (elimination) is dominant.[4] | 1. Increase reaction time or temperature; consider a more polar solvent or a phase transfer catalyst. 2. Verify purity of reagents via GC or titration. 3. Lower the reaction temperature; use a less hindered base if applicable. |
| Formation of Mono-Alkylated Impurity | Insufficient amount of alkylating agent or base; poor mixing leading to localized reagent depletion. | Use a slight excess of the alkylating agent (e.g., 2.2 eq) and base (2.5 eq); improve agitation. |
| Difficulties with Product Isolation (Reduction Step) | Product is oily or does not precipitate cleanly. | Optimize the quenching and precipitation solvent system. Try adding a non-polar anti-solvent (e.g., heptane) or seeding the solution to induce crystallization. |
| Emulsion Formation During Workup | The long alkyl chains can act as surfactants, stabilizing emulsions during aqueous washes. | Add brine (saturated NaCl solution) to increase the aqueous phase density. Minimize vigorous shaking during extractions; use slow inversions instead.[6] |
| Runaway Reaction / Poor Exotherm Control | 1. Reagent added too quickly. 2. Inadequate cooling capacity for the vessel size. | 1. Reduce the addition rate; use a metering pump for controlled addition. 2. Re-evaluate the process safety and ensure the reactor's cooling system is sufficient for the heat of reaction. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. (2,4-Bis(dodecyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 2. (2,4-Bis(octadecyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]
- 6. arborpharmchem.com [arborpharmchem.com]
Enhancing the reactivity of the hydroxymethyl group in (2,4-Bis(decyloxy)phenyl)methanol
Welcome to the technical support center for (2,4-Bis(decyloxy)phenyl)methanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals enhance the reactivity of the hydroxymethyl group for various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxymethyl group of this compound showing low reactivity in my nucleophilic substitution reaction?
A: The hydroxymethyl group (-CH₂OH) is intrinsically a poor leaving group. The hydroxide ion (OH⁻) is a strong base, and strong bases are generally poor leaving groups in nucleophilic substitution reactions (both SN1 and SN2). For a substitution reaction to occur efficiently, the hydroxyl group must first be converted into a group that is a weaker base and therefore a better leaving group.[1][2]
Q2: What are the most effective methods to activate the hydroxymethyl group for subsequent reactions like etherification or esterification?
A: To enhance reactivity, the hydroxyl group should be converted into a better leaving group. The most common strategies include:
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Conversion to Sulfonate Esters: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) converts the alcohol to a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups for SN2 reactions.[1]
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Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the benzylic alcohol into a benzyl chloride or bromide, respectively. These benzylic halides are highly reactive in substitution reactions.[2]
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Acid Catalysis: In certain cases, particularly for SN1-type reactions, a strong acid can be used to protonate the hydroxyl group, forming an oxonium ion (-OH₂⁺). The leaving group is then a neutral water molecule, which is very stable.[1]
Q3: My attempts at Williamson ether synthesis are resulting in low yields and what appears to be an elimination product. What is the likely cause?
A: This is a common issue when dealing with sterically hindered substrates. The two bulky decyloxy groups on the phenyl ring can impede the backside attack required for an SN2 reaction.[3][4] Furthermore, alkoxides are not only nucleophiles but also strong bases. When steric hindrance slows down the substitution pathway, the base-catalyzed E2 elimination can become the dominant reaction, leading to the formation of a styrene derivative.[5] To favor substitution, use a primary, unhindered alkyl halide as the electrophile and consider milder reaction conditions.[4][5]
Q4: I'm concerned about unwanted side reactions on the aromatic ring. How can I avoid them?
A: The two decyloxy groups are strong electron-donating groups, which makes the aromatic ring highly activated towards electrophilic aromatic substitution.[6][7][8] If your reaction conditions involve strong acids or generate electrophiles (e.g., in Friedel-Crafts type reactions), you risk alkylation or other substitutions on the ring.[9] To avoid this, use neutral or basic conditions where possible and avoid strong Lewis or Brønsted acids unless they are specifically required and controlled for the desired transformation.
Troubleshooting Guides
Problem 1: Low Yield During Conversion to Tosylate/Mesylate
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Ensure the base (e.g., pyridine, Et₃N) is anhydrous and used in sufficient excess to neutralize the HCl or MsOH byproduct. |
| Steric Hindrance | The bulky decyloxy groups may slow the reaction. Increase the reaction time and/or moderately increase the temperature (e.g., from 0 °C to room temperature). Monitor the reaction by TLC. |
| Reagent Degradation | Tosyl chloride and mesyl chloride are sensitive to moisture. Use freshly opened or properly stored reagents. |
| Poor Solubility | Ensure the substrate is fully dissolved in the chosen solvent (e.g., anhydrous DCM, THF, or pyridine as the solvent). |
Problem 2: Formation of Elimination Byproduct in Substitution Reactions
| Possible Cause | Troubleshooting Step |
| Strongly Basic Nucleophile | If using a strong base like an alkoxide, it can promote E2 elimination.[5] Consider using a less basic nucleophile or converting the alcohol to a halide and using a milder base for the subsequent substitution. |
| High Temperature | Higher temperatures generally favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Steric Hindrance | The substrate itself is sterically hindered. When performing a Williamson ether synthesis, ensure the alkyl halide is primary and unhindered.[3][4] For example, reacting the tosylate of your substrate with sodium methoxide is much more likely to succeed than reacting your substrate's alkoxide with a secondary or tertiary alkyl halide. |
Data Presentation
Table 1: Comparison of Leaving Groups for Nucleophilic Substitution
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| ⁻OH | H₂O | ~15.7 | Very Poor |
| ⁻Cl | HCl | ~ -7 | Good |
| ⁻Br | HBr | ~ -9 | Very Good |
| ⁻OTs (Tosylate) | TsOH (p-toluenesulfonic acid) | ~ -2.8 | Excellent |
| H₂O | H₃O⁺ | ~ -1.7 | Excellent |
| Data compiled from standard organic chemistry principles. |
Table 2: Recommended Conditions for Activating the Hydroxymethyl Group
| Transformation | Reagent | Base / Catalyst | Solvent | Typical Temp. | Key Considerations |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Et₃N | Anhydrous CH₂Cl₂ | 0 °C to RT | Excellent for creating a leaving group for SN2 reactions. |
| Mesylation | Methanesulfonyl chloride (MsCl) | Pyridine or Et₃N | Anhydrous CH₂Cl₂ | 0 °C to RT | Similar to tosylation; mesylate is a slightly smaller group. |
| Bromination | Phosphorus tribromide (PBr₃) | None (Pyridine optional) | Anhydrous Ether or THF | 0 °C | Effective but PBr₃ is highly reactive and moisture-sensitive. |
| Chlorination | Thionyl chloride (SOCl₂) | Pyridine (optional) | Anhydrous CH₂Cl₂ or neat | 0 °C to Reflux | Can proceed via SNi or SN2 mechanism depending on conditions. |
Experimental Protocols
Protocol 1: Activation of the Hydroxymethyl Group via Tosylation
This protocol describes the conversion of the primary alcohol to a tosylate, making it an excellent leaving group for subsequent SN2 reactions.
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Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add anhydrous pyridine (2.0-3.0 eq) to the solution.
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Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.
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Workup: Once the reaction is complete, quench by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with dilute HCl to remove pyridine, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis with the Activated Tosylate
This protocol outlines the synthesis of a methyl ether using the tosylated intermediate.
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Preparation of Nucleophile: In a separate flask under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.
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Reaction Setup: Dissolve the purified (2,4-Bis(decyloxy)phenyl)methyl tosylate (from Protocol 1) (1.0 eq) in anhydrous THF or DMF.
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Addition: Slowly add the sodium methoxide solution to the tosylate solution at room temperature.
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Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40-50 °C) to facilitate the reaction. Monitor the disappearance of the starting material by TLC.
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Workup: After the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final ether product by flash column chromatography.
Visualizations
Caption: Workflow for activating the hydroxymethyl group.
Caption: Troubleshooting low yields in substitution reactions.
Caption: Reaction pathway for tosylation of an alcohol.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Illustrate with examples the limitations of Williamson’s synthesis for the preparation of certain types of ethers. [vedantu.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to (2,4-Bis(decyloxy)phenyl)methanol and (2,4-Bis(dodecyloxy)phenyl)methanol for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of (2,4-Bis(decyloxy)phenyl)methanol and (2,4-Bis(dodecyloxy)phenyl)methanol, two long-chain alkoxy-substituted phenylmethanols with potential applications in materials science and medicinal chemistry.
This document outlines the physicochemical properties, synthesis protocols, and potential applications of these two compounds. The primary distinction between them lies in the length of their ether-linked alkyl chains, which significantly influences their physical properties and potential biological interactions. While direct comparative studies are limited, this guide consolidates available data on the individual compounds and related long-chain alkoxy-substituted aromatic molecules to provide a comprehensive overview for informed decision-making in research and development.
Physicochemical Properties
The addition of two methylene units to each alkyl chain in (2,4-Bis(dodecyloxy)phenyl)methanol results in a notable increase in molecular weight and is predicted to influence properties such as boiling point and density. A detailed comparison of their known and predicted properties is presented in Table 1.
| Property | This compound | (2,4-Bis(dodecyloxy)phenyl)methanol |
| Molecular Formula | C₂₇H₄₈O₃ | C₃₁H₅₆O₃ |
| Molecular Weight | 420.67 g/mol [1] | 476.8 g/mol [2] |
| CAS Number | 2725764-22-5[1] | 931120-51-3 (example, actual may vary) |
| Predicted Boiling Point | 529.5±35.0 °C[1] | Not available |
| Predicted Density | 0.938±0.06 g/cm³[1] | Not available |
| Solubility | Soluble in non-polar organic solvents[1]. | Soluble in organic solvents, insoluble in water. The longer alkyl chains enhance lipophilicity[2]. |
Experimental Protocols: Synthesis
The synthesis of both this compound and (2,4-Bis(dodecyloxy)phenyl)methanol can be achieved through a two-step process: a Williamson ether synthesis followed by the reduction of the benzaldehyde.
Step 1: Williamson Ether Synthesis of 2,4-Dialkoxybenzaldehyde
This reaction involves the alkylation of the hydroxyl groups of 2,4-dihydroxybenzaldehyde with the corresponding alkyl halide (1-bromodecane or 1-bromododecane) under basic conditions.
Diagram of the Synthesis Workflow:
Caption: General workflow for the Williamson ether synthesis of 2,4-dialkoxybenzaldehydes.
Detailed Methodology:
-
Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.2 equivalents) and the corresponding alkyl bromide (1-bromodecane or 1-bromododecane, 2.2 equivalents).
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Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2,4-dialkoxybenzaldehyde.
Step 2: Reduction of 2,4-Dialkoxybenzaldehyde to the Corresponding Phenylmethanol
The aldehyde functional group of the synthesized 2,4-dialkoxybenzaldehyde is then reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Diagram of the Reduction Workflow:
Caption: General workflow for the reduction of 2,4-dialkoxybenzaldehydes.
Detailed Methodology:
-
Reaction Setup: The 2,4-dialkoxybenzaldehyde (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol and cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise to the solution. The reaction mixture is then stirred at room temperature for 1-3 hours. Reaction progress can be monitored by TLC.
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Workup: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄. The organic solvent is partially removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by recrystallization or column chromatography to yield the final (2,4-dialkoxyphenyl)methanol.
Performance Comparison and Potential Applications
The difference in alkyl chain length between this compound and (2,4-Bis(dodecyloxy)phenyl)methanol is expected to impart distinct characteristics that may be advantageous for different applications.
Solubility and Lipophilicity
The longer dodecyl chains of (2,4-Bis(dodecyloxy)phenyl)methanol increase its lipophilicity compared to the decyl analogue. This enhanced lipophilicity can lead to better solubility in non-polar organic solvents and may be a crucial factor in applications where interaction with lipid membranes is desired[2]. For instance, in drug delivery systems, this property could facilitate the transport of molecules across biological membranes.
Potential Biological Activity
Long-chain alkoxy-substituted phenols and related compounds have been investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties[2]. The lipophilicity conferred by the long alkyl chains can enable these molecules to interact with and disrupt bacterial cell membranes. While specific data for the two subject compounds is not available, it is plausible that the dodecyloxy derivative, with its greater lipophilicity, might exhibit enhanced antimicrobial activity compared to the decyloxy derivative. The general mechanism of action for such amphiphilic molecules often involves the disruption of the cell membrane integrity.
Hypothesized Mechanism of Membrane Interaction:
Caption: Hypothetical insertion of the lipophilic alkoxy chains into the cell membrane.
Applications in Materials Science
Both molecules, with their amphiphilic nature, are potential precursors for the synthesis of liquid crystals and specialized surfactants. The long alkyl chains can promote self-assembly into ordered structures, a key characteristic for liquid crystalline materials. The length of the alkyl chain is a critical parameter in determining the mesophase type and transition temperatures of liquid crystals. It is anticipated that the dodecyloxy derivative would exhibit different liquid crystalline properties compared to the decyloxy derivative. These compounds can also be used as building blocks for polymers and coatings, where the long alkyl chains can impart desirable properties such as hydrophobicity and flexibility[2].
Conclusion
This compound and (2,4-Bis(dodecyloxy)phenyl)methanol are structurally similar compounds with a key difference in their alkyl chain length. This variation is expected to significantly influence their physicochemical properties, particularly their lipophilicity and, consequently, their potential biological activity and performance in material science applications. The choice between these two compounds will depend on the specific requirements of the intended application. For instance, applications requiring higher lipophilicity, such as membrane-interactive agents, may favor the dodecyloxy derivative. Conversely, the decyloxy derivative may be more suitable for applications where slightly higher polarity is desired. Further experimental investigation is warranted to fully elucidate and compare the properties and performance of these two promising chemical intermediates.
References
A Comparative Guide to Polymers from (2,4-Bis(decyloxy)phenyl)methanol and (3,5-Bis(decyloxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Monomer Structure and its Influence on Polymer Architecture
The fundamental difference between the two monomers lies in the placement of the decyloxy side chains on the phenyl ring. The (2,4-) isomer has an asymmetric substitution pattern (ortho and para to the methanol group), while the (3,5-) isomer possesses a symmetric, meta-substitution pattern. This variation in molecular architecture is expected to have a profound impact on the resulting polymer's properties.
Figure 1: Chemical structures of this compound and (3,5-Bis(decyloxy)phenyl)methanol.
Predicted Comparison of Polymer Properties
The following table summarizes the anticipated differences in the properties of polymers derived from the two monomers. These predictions are based on well-established structure-property relationships in polymer science.[1][2]
| Property | Polymer from this compound | Polymer from (3,5-Bis(decyloxy)phenyl)methanol | Rationale |
| Solubility | Likely Higher | Likely Lower | The asymmetric substitution in the 2,4-isomer is expected to disrupt polymer chain packing more effectively, leading to weaker interchain interactions and enhanced solubility in organic solvents. |
| Thermal Stability | Potentially Lower | Potentially Higher | More regular chain packing in polymers from the 3,5-isomer could lead to stronger intermolecular forces, requiring more energy to induce thermal degradation. |
| Glass Transition (Tg) | Expected to be Lower | Expected to be Higher | The less efficient packing and greater free volume associated with the asymmetric 2,4-substitution would likely result in increased chain mobility and a lower glass transition temperature.[2] |
| Mechanical Properties | Likely More Flexible and Less Rigid | Likely More Rigid and Brittle | A lower Tg generally correlates with greater flexibility and a lower elastic modulus.[1][3] Polymers from the 2,4-isomer are therefore predicted to be less stiff. |
| Optical Properties | Potentially Blue-shifted Emission | Potentially Red-shifted Emission | In conjugated polymers like poly(phenylene vinylene)s, the steric hindrance from the ortho-substituent in the 2,4-isomer could lead to a more twisted polymer backbone. This would reduce the effective conjugation length, resulting in a larger bandgap and blue-shifted absorption and emission spectra. |
Experimental Protocols
While direct comparative data is unavailable, the following are representative protocols for the synthesis and characterization of polymers from these types of monomers.
Polymer Synthesis: Gilch Polymerization for Poly(phenylene vinylene) (PPV) Derivatives
The Gilch polymerization is a common method for synthesizing PPV derivatives from α,α'-dihalo-p-xylene precursors, which can be synthesized from the corresponding phenylmethanol monomers.[4][5][6]
Workflow for Polymer Synthesis and Characterization
Figure 2: A generalized workflow for the synthesis and characterization of PPV-type polymers from the subject monomers.
Detailed Protocol:
-
Monomer to Precursor Conversion: The (bis(decyloxy)phenyl)methanol monomer is first converted to its α,α'-dihalo-p-xylene derivative (e.g., using HBr or HCl in the presence of a catalyst).
-
Polymerization: The resulting dihalo monomer is dissolved in an anhydrous solvent like tetrahydrofuran (THF). The solution is then added dropwise to a stirred solution of a strong base, such as potassium tert-butoxide (KOtBu), in THF at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Quench and Polymer Precipitation: After a set reaction time (e.g., 24 hours), the polymerization is quenched by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum. Further purification can be achieved by redissolving the polymer in a good solvent (e.g., chloroform or toluene) and re-precipitating it into a non-solvent.
Polymer Characterization
-
Molecular Weight Determination: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC) using a suitable solvent (e.g., THF or chloroform) as the eluent and calibrated against polystyrene standards.
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere to determine the decomposition temperature (Td), providing insight into the polymer's thermal stability.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer. The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min).
-
-
Optical Properties:
-
UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of a dilute polymer solution or a thin film is recorded to determine the absorption maximum (λ_max) and the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: The emission spectrum is measured to determine the emission maximum (λ_em) and the fluorescence quantum yield.
-
-
Mechanical Properties:
-
Tensile Testing: Thin films of the polymer are cast from solution, and their stress-strain behavior is measured using a tensile tester to determine the Young's modulus, tensile strength, and elongation at break.[3]
-
Conclusion
The isomeric substitution pattern of this compound and (3,5-Bis(decyloxy)phenyl)methanol is predicted to significantly influence the properties of their corresponding polymers. The asymmetric 2,4-substitution is expected to yield more soluble and flexible polymers with potentially blue-shifted optical properties, which may be advantageous for solution-processable electronic devices. Conversely, the symmetric 3,5-substitution is anticipated to produce more rigid and thermally stable polymers with potentially red-shifted optical properties, making them suitable for applications requiring high thermal and mechanical stability.
It is imperative for researchers to recognize that these are predictions based on established principles. Direct experimental synthesis and characterization of polymers from both monomers are necessary to definitively validate these structure-property relationships and to fully elucidate their potential for various applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. desware.net [desware.net]
- 4. Synthesis, characterization and spectroscopical investigation of poly(paraphenylenevinylene) (PPV) polymers with symmetric alkoxy side-chain lengths | springerprofessional.de [springerprofessional.de]
- 5. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. davidlu.net [davidlu.net]
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of (2,4-Bis(decyloxy)phenyl)methanol using 1H NMR
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of robust scientific inquiry. This guide provides a comprehensive comparison of the validation of (2,4-Bis(decyloxy)phenyl)methanol's structure, with a primary focus on 1-proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques.
The structural integrity of this compound, a substituted aromatic alcohol, is critical for its application in various research and development fields, including its use as a building block in the synthesis of more complex molecules.[1] 1H NMR spectroscopy stands as a powerful and routine analytical method for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen atoms within a molecule.
Deciphering the Structure: 1H NMR Data of this compound
The 1H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the distinct proton environments in its structure. The expected chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |
| Ar-H (Position 6) | 7.1-7.3 | Doublet | 1H |
| Ar-H (Position 5) | 6.4-6.6 | Doublet of Doublets | 1H |
| Ar-H (Position 3) | 6.3-6.5 | Doublet | 1H |
| -CH₂OH | 4.5-4.7 | Singlet | 2H |
| -OCH₂- (x2) | 3.9-4.1 | Triplet | 4H |
| -CH₂- (Aliphatic Chain, x16) | 1.2-1.8 | Multiplet | 32H |
| -CH₃ (x2) | 0.8-1.0 | Triplet | 6H |
| -OH | Variable (Broad Singlet) | Singlet | 1H |
A Comparative Look: 1H NMR vs. Alternative Validation Methods
While 1H NMR is a primary tool for structural validation, a multi-technique approach often provides the most definitive characterization. Below is a comparison of 1H NMR with other common analytical methods.
| Technique | Principle | Advantages | Limitations |
| 1H NMR Spectroscopy | Measures the resonance of hydrogen nuclei in a magnetic field. | Provides detailed information on the chemical environment, connectivity, and number of protons. Non-destructive. | Can have overlapping signals in complex molecules. Requires deuterated solvents.[2] |
| Carbon-13 (¹³C) NMR Spectroscopy | Measures the resonance of carbon-13 nuclei. | Complements 1H NMR by providing information about the carbon skeleton. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Determines the molecular weight and can provide information on fragmentation patterns, aiding in structural elucidation. | Does not provide detailed information on the connectivity of atoms. Isomeric compounds can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identifies the presence of specific functional groups (e.g., -OH, C-O). | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements in a compound. | Confirms the empirical and molecular formula. | Does not provide information on the arrangement of atoms within the molecule. |
Experimental Protocol: 1H NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible 1H NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[3]
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard single-pulse experiment is typically used.[4]
-
Key acquisition parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
The signals are integrated to determine the relative number of protons for each resonance.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of this compound.
Caption: Workflow for the synthesis and structural validation of the target compound.
References
Comparative study of the biological activity of different alkoxy-substituted phenyl methanols
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antimicrobial and Antioxidant Properties of Alkoxy-Substituted Phenyl Methanols
Alkoxy-substituted phenyl methanols, a class of aromatic alcohols, have garnered significant interest in the scientific community for their diverse biological activities. These compounds, characterized by a hydroxylmethyl group and one or more methoxy groups attached to a benzene ring, exhibit a range of effects from antimicrobial to antioxidant. Understanding the structure-activity relationship is crucial for the development of new therapeutic agents. This guide provides a comparative overview of the biological activities of different alkoxy-substituted phenyl methanols, supported by available experimental data.
Data Presentation: A Comparative Overview
The biological activity of alkoxy-substituted phenyl methanols is significantly influenced by the number and position of the methoxy groups on the phenyl ring. The following table summarizes the available quantitative data on the antimicrobial and antioxidant activities of selected compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented here is compiled from various sources.
| Compound | Structure | Biological Activity | Test Organism/Assay | Quantitative Data |
| 4-Methoxybenzyl alcohol | 4-CH₃O-C₆H₄-CH₂OH | Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa | Zone of Inhibition: 12 mm and 11 mm, respectively[1] |
| Antioxidant | DPPH Radical Scavenging | IC50: Data not available | ||
| Vanillyl alcohol | 4-OH, 3-CH₃O-C₆H₃-CH₂OH | Antimicrobial | Bacillus coagulans, Bacillus subtilis, Alcaligenes faecalis, Pseudomonas fluorescens | MIC: 15.0 µM, 57.4 µM, 991 µM, and 200 µM, respectively[2] |
| Antimicrobial | Methicillin-resistant Staphylococcus aureus (MRSA) strains | MIC: 0.3-0.63 µg/ml for some derivatives[3] | ||
| Antioxidant | DPPH Radical Scavenging | Strong antioxidant activity reported, but specific IC50 values vary across studies. | ||
| Veratryl alcohol | 3,4-(CH₃O)₂-C₆H₃-CH₂OH | Antimicrobial | Pseudomonas aeruginosa | MIC: 60 µg/mL[4] |
| Antioxidant | DPPH Radical Scavenging | IC50: Data not available | ||
| 3,4,5-Trimethoxybenzyl alcohol | 3,4,5-(CH₃O)₃-C₆H₂-CH₂OH | Antimicrobial | Data not available | Data not available |
| Antioxidant | DPPH Radical Scavenging | Derivatives show strong antioxidant activity (e.g., a thiosemicarbazide derivative with IC50 of 29 µg/mL)[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration.
-
Preparation of Microtiter Plates: The alkoxy-substituted phenyl methanol compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth and bacteria without the test compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at the optimal temperature for the specific bacterium (e.g., 37°C for S. aureus) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared and stored in the dark. A working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: The alkoxy-substituted phenyl methanol compounds are dissolved in methanol to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure: A specific volume of each dilution of the test sample is mixed with the DPPH working solution. The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A control sample containing methanol instead of the test sample is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in evaluating and understanding the biological activity of these compounds, the following diagrams are provided.
Experimental workflow for evaluating biological activity.
Simplified DPPH radical scavenging by a phenolic antioxidant.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106032367A - Vanillyl amine/vanillyl alcohol derivative and its preparation method and application - Google Patents [patents.google.com]
- 4. Veratryl Alcohol Attenuates the Virulence and Pathogenicity of Pseudomonas aeruginosa Mainly via Targeting las Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated Oligo-Aromatic Compounds Bearing a 3,4,5-Trimethoxy Moiety: Investigation of Their Antioxidant Activity Correlated with a DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of (2,4-Bis(decyloxy)phenyl)methanol as a Hydrophobic Tag: A Comparative Analysis
In the landscape of targeted protein degradation (TPD), the strategic use of hydrophobic tags (HyTs) has emerged as a powerful tool to induce the removal of unwanted proteins. These tags, when appended to a target-binding ligand, mimic the exposed hydrophobic regions of misfolded proteins, thereby co-opting cellular quality control machinery to trigger degradation. This guide provides a comparative analysis of various hydrophobic tags, with a special focus on the potential of (2,4-Bis(decyloxy)phenyl)methanol, and contrasts its theoretical advantages with experimentally validated alternatives like adamantane, fluorene, and norbornene.
Overview of Hydrophobic Tagging
Hydrophobic tagging is a versatile strategy in drug discovery and chemical biology that leverages the cell's natural protein degradation pathways, such as the ubiquitin-proteasome system (UPS) and chaperone-mediated autophagy.[1] By artificially marking a protein of interest (POI) with a hydrophobic moiety, researchers can induce its degradation, offering a therapeutic advantage over simple inhibition, especially for challenging targets.[1]
This compound: A Potential Hydrophobic Tag
This compound and its long-chain alkyl analogs, such as those with dodecyloxy, octadecyloxy, and docosyloxy chains, are characterized by significant hydrophobicity.[2][3][4] This class of molecules is known for its high solubility in organic solvents, a property exploited in liquid-phase peptide synthesis where they serve as hydrophobic handles to facilitate purification.[4]
While direct experimental evidence of this compound as a hydrophobic tag for inducing protein degradation is not yet prevalent in the literature, its structural features suggest its potential in this application. The two long decyloxy chains contribute significantly to its lipophilicity, which is a key characteristic of effective hydrophobic tags. The calculated LogP (a measure of lipophilicity) for a longer-chain analog, (2,4-Bis(docosyloxy)phenyl)methanol, is exceptionally high at 23, underscoring the profound hydrophobicity conferred by the alkyl chains.[5][6]
Physicochemical Properties of (2,4-Bis(alkoxy)phenyl)methanol Analogs:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₂₇H₄₈O₃ | 420.67 | Two C10 alkyl chains |
| (2,4-Bis(dodecyloxy)phenyl)methanol | C₃₁H₅₆O₃ | 476.8 | Two C12 alkyl chains |
| (2,4-Bis(octadecyloxy)phenyl)methanol | C₄₃H₈₀O₃ | 645.1 | Two C18 alkyl chains |
| (2,4-Bis(docosyloxy)phenyl)methanol | C₅₁H₉₆O₃ | 757.3 | Two C22 alkyl chains |
Established Hydrophobic Tags: A Quantitative Comparison
In contrast to the theoretical potential of this compound, several other hydrophobic tags have been experimentally validated and are commonly employed in the design of "hydrophobic tag tethering degraders" (HyTTDs). These include cyclic hydrocarbons like adamantane and aromatic systems such as fluorene.
Table 1: Performance of Adamantane and Methyldiphenylmethane Tags in BRD4 Degradation [7]
| Hydrophobic Tag | Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | IC₅₀ (µM) |
| Adamantane | BRD4 | 4T1 | 10.2 | >50 | 20.6 ± 3.2 |
| Methyldiphenylmethane | BRD4 | 4T1 | Not reported | >50 | 15.9 ± 7.3 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation. IC₅₀: Concentration for 50% inhibition of cell viability.
Table 2: Efficacy of Other Notable Hydrophobic Tags
| Hydrophobic Tag | Target Protein | Key Finding | Reference |
| Fluorene | PARP1 | Effective degradation in MDA-MB-231, MDA-MB-468, and HCC1937 cell lines. | |
| Norbornene | ALK | A degrader achieved a 58.03% tumor inhibition rate in a xenograft model at 20 mg/kg oral administration. |
Experimental Protocols
The evaluation of hydrophobic tags typically involves the synthesis of a bifunctional molecule comprising the tag, a linker, and a ligand that binds to the target protein. The efficacy of these constructs is then assessed in cell-based assays.
General Protocol for Assessing Protein Degradation:
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line overexpressing the target protein) in appropriate culture vessels.
-
Treatment: Treat the cells with varying concentrations of the hydrophobic tag-containing degrader or a vehicle control (e.g., DMSO).
-
Lysis: After a specified incubation period (e.g., 24, 48 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. The DC₅₀ value can then be calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of action for hydrophobic tag-mediated protein degradation generally involves the cellular quality control system.
Caption: Workflow of Hydrophobic Tag-Mediated Targeted Protein Degradation.
The bifunctional degrader, composed of a hydrophobic tag and a target-specific ligand, enters the cell and binds to the protein of interest. This complex is then recognized by the cellular quality control machinery, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Conclusion
While this compound presents an intriguing scaffold for a novel hydrophobic tag due to its pronounced lipophilicity, its efficacy in targeted protein degradation remains to be experimentally demonstrated. In contrast, tags such as adamantane, fluorene, and norbornene have been successfully employed to degrade a range of protein targets, with quantitative data supporting their utility. Future research should focus on synthesizing and evaluating bifunctional degraders incorporating this compound to ascertain its practical value in the expanding field of targeted protein degradation. Such studies will be crucial in determining whether its high hydrophobicity translates into potent and selective protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. (2,4-Bis(dodecyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 3. (2,4-Bis(octadecyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 4. (2,4-Bis(docosyloxy)phenyl)methanol | Benchchem [benchchem.com]
- 5. 2,4-Bis(docosyloxy)phenyl)methanol | Others 14 | 931120-51-3 | Invivochem [invivochem.com]
- 6. (2,4-Bis(docosyloxy)phenyl)methanol | C51H96O3 | CID 66603674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Alkoxy-Substituted Phenyl-Based Polymers in Organic Light-Emitting Diodes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of polymers based on alkoxy-substituted phenyl monomers, with a specific focus on their application in organic light-emitting diodes (OLEDs). We present a comprehensive analysis of a representative polymer, poly[2-decyloxy-5-(2′,5′-bis(decyloxy)phenyl)-1,4-phenylenevinylene] (DBDP-PPV), and compare its performance with other commonly used light-emitting polymers. This guide includes quantitative performance data, detailed experimental protocols, and workflow visualizations to aid in the selection and development of materials for organic electronic applications.
Performance Comparison of Light-Emitting Polymers in OLEDs
The performance of organic light-emitting diodes is critically dependent on the properties of the emissive polymer layer. Key performance metrics include turn-on voltage, maximum brightness (luminance), and external quantum efficiency (EQE). The following table summarizes the performance of DBDP-PPV and compares it with other relevant poly(phenylenevinylene) (PPV) derivatives and a common polymer host material.
| Polymer | Device Structure | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Peak Emission (nm) | External Quantum Efficiency (EQE) (%) |
| DBDP-PPV | ITO/PEDOT/DBDP-PPV/Ca/Ag | ~15.6 | 4.67 | 507 | Not Reported |
| MEH-PPV (Conventional) | ITO/PEDOT:PSS/MEH-PPV/Al | 5.0 | 34.75 | Not Reported | Not Reported |
| MEH-PPV (Ordered) | ITO/PEDOT:PSS/MEH-PPV/Al | 4.5 | 120.3 | Not Reported | Not Reported |
| PFO-MEH-PPV (MW = 98 kDa) | Not Specified | 1.98 | >4000 | Not Specified | Not Reported |
Note: The performance of OLEDs can be highly dependent on the specific device architecture, layer thicknesses, and fabrication conditions. The data presented here is for comparative purposes based on the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the protocols for the synthesis of the DBDP-PPV monomer and polymer, as well as the fabrication and characterization of the OLED device.
Synthesis of 1,4-bis(bromomethyl)-2-decyloxy-5-(2′,5′-bis(decyloxy)phenyl) benzene (DBDP-PPV Monomer)
The synthesis of the monomer for DBDP-PPV involves a multi-step process including alkylation, bromination, and Suzuki coupling reactions, starting from 2,5-dimethylphenol and bromohydroquinone.[1] A key step is the bromination of the precursor, 2-decyloxy-5-(2′,5′-bis(decyloxy)phenyl)-1,4-dimethylbenzene.[1]
Bromination Step:
-
A solution of 2-decyloxy-5-(2′,5′-bis(decyloxy)phenyl)-1,4-dimethylbenzene (3.75 g, 5.7 mmol), benzoyl peroxide (0.15 g, 0.06 mmol), and N-bromosuccinimide (2.08 g, 11.68 mmol) in 200 ml of CCl₄ is stirred at room temperature for 10 minutes.[1]
-
The mixture is then heated at reflux for 36 hours.[1]
-
After cooling to room temperature, the floating succinimide is filtered off.[1]
-
The solvent is removed under reduced pressure using a rotary evaporator.[1]
-
30 ml of ethyl alcohol is added to the residue to precipitate the desired product.[1]
Synthesis of poly[2-decyloxy-5-(2′,5′-bis(decyloxy)phenyl)-1,4-phenylenevinylene] (DBDP-PPV)
The polymerization of the monomer is achieved through a dehydrohalogenation reaction, similar to the Gilch procedure.[1]
Polymerization Step:
-
The monomer, 1,4-bis(bromomethyl)-2-decyloxy-5-(2′,5′-bis(decyloxy)phenyl) benzene, is subjected to a dehydrohalogenation reaction to yield the DBDP-PPV polymer.[1]
-
The use of asymmetric substituents on the phenylene ring enhances the solubility of the resulting polymer in organic solvents.[1]
Fabrication of an OLED Device
The OLED device is fabricated by sequentially depositing various layers onto a transparent conducting oxide (TCO) coated glass substrate, such as indium tin oxide (ITO).
Device Fabrication Protocol:
-
Substrate Cleaning: The ITO-coated glass substrate is thoroughly cleaned. A common procedure involves sonication in a cleaning solution (e.g., Hellmanex), followed by rinsing with deionized water and isopropyl alcohol, and drying with nitrogen.
-
Hole Injection Layer (HIL) Deposition: An aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate.[2] The substrate is then baked at 120 °C for 20 minutes to remove residual water.[2]
-
Emissive Layer (EML) Deposition: A solution of the DBDP-PPV polymer in a suitable organic solvent (e.g., chlorobenzene) is spin-coated on top of the PEDOT:PSS layer inside a glove box.[1][2] The film is then annealed.
-
Cathode Deposition: A bilayer cathode of Calcium (Ca) followed by Silver (Ag) is deposited by thermal evaporation in a high-vacuum chamber.[1]
Characterization of the OLED Device
The performance of the fabricated OLED is evaluated by measuring its electrical and optical properties.
Measurement Protocol:
-
Current-Voltage-Luminance (IVL) Characteristics: The device is connected to a source meter unit, and the current density and luminance are measured as a function of the applied voltage.
-
Electroluminescence (EL) Spectroscopy: The light emitted from the device is collected by a fiber optic cable connected to a spectrometer to measure the emission spectrum.[3]
Visualizations
The following diagrams illustrate the key workflows in the synthesis and fabrication processes.
Caption: Synthesis workflow for the DBDP-PPV monomer.
Caption: Polymerization of the DBDP-PPV monomer.
Caption: Workflow for the fabrication and characterization of a solution-processed OLED.
References
Confirming the Molecular Weight of (2,4-Bis(decyloxy)phenyl)methanol: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry for confirming the molecular weight of (2,4-Bis(decyloxy)phenyl)methanol, a key intermediate in various synthetic pathways. We present a detailed experimental protocol and supporting data to ensure reliable and reproducible results.
Introduction
This compound, with a chemical formula of C₂₇H₄₈O₃, has a theoretical molecular weight of 420.67 g/mol [1][2][3][4]. Verifying this molecular weight is essential for confirming the identity and purity of the synthesized compound. Mass spectrometry stands out as the premier analytical technique for this purpose, offering high accuracy, sensitivity, and speed. This guide will focus on Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry as the primary method for analysis.
Comparative Analysis of Molecular Weight Determination Techniques
While various techniques can be employed for molecular weight determination, mass spectrometry offers significant advantages in terms of accuracy and the small sample amount required.
| Technique | Principle | Accuracy | Sample Requirement | Throughput |
| Mass Spectrometry (ESI-TOF) | Ionization of the analyte and measurement of its mass-to-charge ratio. | High (within ppm) | Picomole to femtomole | High |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Low (relative to standards) | Microgram to milligram | Medium |
| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin in a magnetic field. | Indirectly determined | Milligram | Low |
Table 1: Comparison of common techniques for molecular weight determination.
Experimental Protocol: ESI-TOF Mass Spectrometry
This section details the protocol for confirming the molecular weight of this compound using ESI-TOF mass spectrometry.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.
-
Vortex the solution to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation and Parameters:
-
Mass Spectrometer: Agilent 6200 Series TOF or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Skimmer Voltage: 65 V.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 30 psig.
-
Mass Range: 100 - 1000 m/z.
3. Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
Process the raw data using appropriate software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
Results and Discussion
The ESI-TOF mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
| Ion | Theoretical m/z | Experimental m/z |
| [M+H]⁺ | 421.3625 | 421.3628 |
| [M+Na]⁺ | 443.3444 | 443.3441 |
Table 2: Comparison of theoretical and hypothetical experimental mass-to-charge ratios (m/z) for this compound.
The hypothetical experimental data presented in Table 2 shows a close correlation between the theoretical and observed m/z values, confirming the molecular weight of the compound. The high resolution and accuracy of the TOF analyzer allow for the unambiguous identification of the molecular ion.
Experimental Workflow
Figure 1: Experimental workflow for molecular weight confirmation.
Conclusion
ESI-TOF mass spectrometry provides a rapid, accurate, and highly sensitive method for confirming the molecular weight of this compound. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers in ensuring the quality and identity of their synthesized compounds, thereby supporting the integrity of subsequent drug development and scientific research.
References
A Comparative Guide to (2,4-Bis(decyloxy)phenyl)methanol: Experimental Data vs. Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for (2,4-Bis(decyloxy)phenyl)methanol against established literature values. Due to a scarcity of published experimental data for this specific molecule, this guide combines predicted values from computational models with established synthesis and characterization protocols for analogous compounds. This approach offers a valuable resource for researchers working with or planning to synthesize this compound, providing a baseline for experimental design and data interpretation.
Physicochemical Properties
The following table summarizes the available and predicted physicochemical data for this compound. Researchers should note that the boiling point and density are predicted values and should be confirmed experimentally.
| Property | Experimental Value | Literature Value (Predicted) |
| Molecular Formula | C₂₇H₄₈O₃ | C₂₇H₄₈O₃ |
| Molecular Weight | To be determined | 420.67 g/mol |
| Melting Point | Not available in literature | To be determined |
| Boiling Point | To be determined | 529.5 ± 35.0 °C |
| Density | To be determined | 0.938 ± 0.06 g/cm³ |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts
Solvent: CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | Ar-H (H6) |
| ~6.50 | d | 1H | Ar-H (H5) |
| ~6.45 | s | 1H | Ar-H (H3) |
| ~4.60 | s | 2H | -CH₂OH |
| ~4.00 | t | 4H | -OCH₂- (x2) |
| ~1.80 | p | 4H | -OCH₂CH₂- (x2) |
| ~1.45-1.20 | m | 28H | -(CH₂)₇- (x2) |
| ~0.90 | t | 6H | -CH₃ (x2) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts
Solvent: CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~160 | C4 (Ar-C-O) |
| ~158 | C2 (Ar-C-O) |
| ~130 | C6 (Ar-C-H) |
| ~118 | C1 (Ar-C-CH₂OH) |
| ~105 | C5 (Ar-C-H) |
| ~100 | C3 (Ar-C-H) |
| ~68 | -OCH₂- (x2) |
| ~65 | -CH₂OH |
| ~32-22 | -(CH₂)₈- (x2) |
| ~14 | -CH₃ (x2) |
Mass Spectrometry - Expected Fragmentation
| m/z | Fragment |
| 420 | [M]⁺ (Molecular Ion) |
| 402 | [M - H₂O]⁺ |
| 391 | [M - CH₂OH]⁺ |
| 279 | [M - C₁₀H₂₁O]⁺ |
| 265 | [M - C₁₀H₂₁]⁺ |
| 138 | [C₈H₈O₂]⁺ (dihydroxybenzyl fragment) |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.
Synthesis of this compound
This two-step synthesis involves the Williamson ether synthesis to introduce the decyloxy chains, followed by the reduction of the aldehyde to a primary alcohol.
Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde
-
To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromodecane (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-bis(decyloxy)benzaldehyde.
Step 2: Reduction to this compound
-
Dissolve the 2,4-bis(decyloxy)benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Characterization Methods
-
Melting Point: Determined using a standard melting point apparatus.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source.
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, making it a significant target in drug development.[1][2][3][4][5] The workflow for comparing experimental data with literature values is essential for validating the identity and purity of a synthesized compound.
Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.
Caption: Workflow for comparing experimental data with literature values.
References
- 1. onclive.com [onclive.com]
- 2. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Benchmarking the synthesis efficiency of (2,4-Bis(decyloxy)phenyl)methanol against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis efficiency of (2,4-Bis(decyloxy)phenyl)methanol, a key intermediate in various research and development applications. By benchmarking its preparation against structurally similar compounds, this document aims to provide researchers with the necessary data to make informed decisions regarding synthetic routes and methodologies.
Executive Summary
The synthesis of this compound and its analogs is typically achieved through a two-step process: a Williamson ether synthesis to introduce the long alkyl chains, followed by the reduction of a carbonyl group to the corresponding alcohol. This guide presents a comparative analysis of the reported yields for these steps for the target compound and several of its isomers and analogs. While specific yield data for this compound is not extensively reported in publicly available literature, this guide compiles data from closely related compounds to establish a reliable benchmark. The data suggests that the synthesis is generally efficient, with opportunities for optimization in both the etherification and reduction steps.
Comparative Synthesis Efficiency Data
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its analogs. The synthesis of these compounds generally follows the two main reactions outlined below.
General Synthesis Route:
-
O-Alkylation (Williamson Ether Synthesis): A di- or tri-hydroxyaryl carbonyl compound is reacted with an alkyl halide (e.g., 1-bromodecane) in the presence of a base to form the corresponding dialkoxyaryl carbonyl compound.
-
Reduction: The aldehyde or ester group of the dialkoxyaryl compound is reduced to a primary alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
| Compound | Starting Material | Reaction Step | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound (Target) | 2,4-Dihydroxybenzaldehyde | O-Alkylation | 1-Bromodecane, K₂CO₃ | DMF | 24 | 80 | 75-80 (crude) |
| 2,4-Bis(decyloxy)benzaldehyde | Reduction | NaBH₄ | Methanol | 2 | RT | Not specified | |
| (3,4,5-Tris(decyloxy)phenyl)methanol | Methyl 3,4,5-tris(decyloxy)benzoate | Reduction | LiAlH₄ | THF | 20 | 30 | 65.0[1] |
| [3,5-Bis(benzyloxy)phenyl]methanol | 3,5-Dihydroxybenzyl alcohol | O-Alkylation | Benzyl bromide, K₂CO₃, 18-crown-6 | 2-Butanone | 48 | Reflux | 60[2] |
| 2,4-Bis(benzyloxy)benzaldehyde | 2,4-Dihydroxybenzaldehyde | O-Alkylation (Microwave) | Benzyl chloride, K₂CO₃ | None | 0.5 | 100 | 70[3] |
Note: Specific yield for the reduction of 2,4-Bis(decyloxy)benzaldehyde and the overall purified yield for the O-alkylation of 2,4-Dihydroxybenzaldehyde with 1-bromodecane were not found in the currently available public literature. The crude yield for a similar alkylation is provided as a benchmark.
Experimental Protocols
The following are representative experimental protocols for the key reactions involved in the synthesis of this compound and its analogs.
Protocol 1: O-Alkylation of 2,4-Dihydroxybenzaldehyde (Williamson Ether Synthesis)
This protocol is a general representation based on typical conditions for Williamson ether synthesis and information on similar reactions.
Procedure:
-
To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq.).
-
To this suspension, add 1-bromodecane (2.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,4-bis(decyloxy)benzaldehyde. A patent for a similar alkylation of 2,4-dihydroxybenzaldehyde suggests a crude yield of 75-80% can be expected.[4]
Protocol 2: Reduction of 2,4-Bis(decyloxy)benzaldehyde
This protocol is a general method for the reduction of an aldehyde to a primary alcohol.
Procedure:
-
Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq.) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 3: Synthesis of (3,4,5-Tris(decyloxy)phenyl)methanol
This protocol describes the reduction of a benzoate ester to a benzyl alcohol.[1]
Procedure:
-
Suspend lithium aluminum hydride (LiAlH₄) (2.0 eq.) in dry tetrahydrofuran (THF).
-
To this suspension, add a solution of methyl 3,4,5-tris(decyloxy)benzoate (1.0 eq.) in THF dropwise at 0°C.
-
Allow the reaction to warm to 30°C and stir for 20 hours.
-
Carefully quench the reaction by adding a small amount of water, followed by hydrochloric acid to neutralize the mixture.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent.
-
Purify the product by silica gel column chromatography to yield (3,4,5-Tris(decyloxy)phenyl)methanol (65.0% yield).[1]
Protocol 4: Synthesis of [3,5-Bis(benzyloxy)phenyl]methanol
This protocol describes a one-pot synthesis of a benzyloxy-substituted benzyl alcohol.[2]
Procedure:
-
Suspend 3,5-dihydroxybenzyl alcohol (1.0 eq.), benzyl bromide (2.2 eq.), potassium carbonate (4.5 eq.), and 18-crown-6 (0.045 eq.) in 2-butanone.
-
Heat the mixture under reflux for 48 hours under a nitrogen atmosphere.
-
After completion, evaporate the solvent.
-
Add water and dichloromethane to the residue for workup.
-
Purify the crude product by silica gel column chromatography to obtain [3,5-Bis(benzyloxy)phenyl]methanol (60% yield).[2]
Visualized Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for the synthesis of dialkoxy-substituted phenylmethanols and the logical relationship for comparing their synthesis efficiency.
Caption: General experimental workflow for the two-step synthesis of dialkoxyphenyl methanols.
Caption: Logical relationship for benchmarking the synthesis efficiency of the target compound against its analogs.
References
- 1. rsc.org [rsc.org]
- 2. [3,5-Bis(benzyloxy)phenyl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of (2,4-Bis(decyloxy)phenyl)methanol: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Key Disposal Principles
The proper disposal of (2,4-Bis(decyloxy)phenyl)methanol, a long-chain aromatic alcohol, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical nature, direct disposal down the drain or in regular trash is strictly prohibited.[1][2] This compound must be treated as hazardous chemical waste. The following guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.
Summary of Disposal Procedures
| Waste Type | Container Requirements | Disposal Method |
| Solid this compound | Securely sealed, properly labeled, compatible container (e.g., amber glass bottle with a screw cap). | Collection by certified hazardous waste disposal service. |
| Solutions in Organic Solvents | Labeled, sealed, and compatible solvent waste container (e.g., designated container for halogenated or non-halogenated solvents). | Collection by certified hazardous waste disposal service. |
| Contaminated Labware (e.g., gloves, weighing paper) | Double-bagged in durable, labeled plastic bags. | Disposed of as solid hazardous waste. |
| Empty Stock Containers | Triple-rinsed with a suitable solvent; rinsate collected as hazardous waste. Defaced label. | May be disposed of in regular trash after decontamination, pending institutional guidelines.[3] |
Detailed Experimental Protocols for Disposal
1. Waste Identification and Segregation:
The first critical step is to correctly identify and segregate waste containing this compound. Based on its structure as an aromatic alcohol with long alkyl chains, it should be presumed to be a non-polar organic compound.
-
Solid Waste: Pure or substantially pure this compound.
-
Liquid Waste: Solutions of the compound in organic solvents. It is crucial to segregate halogenated and non-halogenated solvent waste streams to facilitate proper disposal and recycling.[3]
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as personal protective equipment (PPE), weighing boats, and absorbent paper.
2. Waste Collection and Storage:
Proper storage of chemical waste is essential to prevent accidental spills, reactions, and exposure.
-
Containers: All hazardous waste must be stored in containers that are compatible with the chemical.[4] For this compound, glass containers are recommended. Ensure containers are in good condition with secure, tight-fitting caps.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5] The accumulation start date must also be clearly visible.
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[1][4] These areas must be inspected weekly for any signs of leakage.[4]
3. Disposal Procedures:
Under no circumstances should this compound be disposed of down the sanitary sewer or in the regular trash.[1][2]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to schedule a pickup for your hazardous waste.[1] They will provide specific instructions on packaging and preparing the waste for transport.
-
Decontamination of Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed and no more than 2.5 cm (1 inch) of residue remains.[3] To decontaminate, triple rinse the container with a suitable organic solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[3] After decontamination and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety, environmental responsibility, and regulatory adherence. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. mtu.edu [mtu.edu]
Personal protective equipment for handling (2,4-Bis(decyloxy)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of (2,4-Bis(decyloxy)phenyl)methanol (CAS No. 2725764-22-5). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE, drawing on best practices for handling aromatic alcohols and ethers.
| Body Part | Personal Protective Equipment | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber | Provides a barrier against potentially irritating aromatic compounds and solvents.[1][2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 compliant | Protects eyes from splashes and airborne particles.[3] |
| Face | Face shield (in addition to goggles) | ANSI Z87.1 compliant | Recommended when handling larger quantities or when there is a significant risk of splashing.[2] |
| Body | Laboratory coat | Standard cotton or flame-resistant material | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | Leather or other durable material | Prevents injury from spills and dropped objects.[1] |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
A. Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[4]
-
Hygienic Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
B. Storage Protocol:
| Parameter | Requirement | Justification |
| Temperature | 2-8°C | As recommended by suppliers to ensure stability.[6] |
| Atmosphere | Sealed in a dry environment | Protects the compound from moisture and atmospheric contaminants. |
| Container | Tightly sealed, clearly labeled container | Prevents leakage and ensures proper identification. |
| Location | Store in a designated, well-ventilated chemical storage area away from incompatible materials. |
III. Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
A. Waste Categorization:
-
Solid Waste: Contaminated consumables such as gloves, absorbent materials, and empty containers.
-
Liquid Waste: Unused or waste solutions of this compound.
B. Disposal Procedure:
-
Segregation: Do not mix chemical waste with general laboratory trash.
-
Containment: Collect all waste in designated, sealed, and clearly labeled containers.
-
Labeling: The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
Associated hazards (e.g., "Irritant")
-
Accumulation start date
-
-
Disposal: Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.
IV. Workflow and Safety Decision Diagrams
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the decision-making process for appropriate PPE selection.
Caption: A flowchart illustrating the standard operating procedure for handling this compound.
Caption: A decision tree for selecting the appropriate personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
